molecular formula C8H8ClNO B3058231 (6-Chloro-pyridin-3-yl)propan-2-one CAS No. 885267-13-0

(6-Chloro-pyridin-3-yl)propan-2-one

Cat. No.: B3058231
CAS No.: 885267-13-0
M. Wt: 169.61 g/mol
InChI Key: VYPYPIWLAXXIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-pyridin-3-yl)propan-2-one is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyridin-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(11)4-7-2-3-8(9)10-5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPYPIWLAXXIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433707
Record name (6-Chloro-pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-13-0
Record name (6-Chloro-pyridin-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Scaffold Analysis: (6-Chloro-pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 885267-13-0 Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol

Executive Summary

(6-Chloro-pyridin-3-yl)propan-2-one is a high-value heterocyclic building block, functioning as the pyridine bioisostere of phenylacetone (P2P). In modern medicinal chemistry, this scaffold is critical for "scaffold hopping"—replacing a phenyl ring with a 6-chloropyridine moiety to improve metabolic stability (blocking para-oxidation), increase polarity, and enhance solubility without significantly altering steric volume.

Its primary utility lies in its role as a divergent intermediate. It serves as the direct precursor to 1-(6-chloropyridin-3-yl)propan-2-amine derivatives via reductive amination, a structural motif found in serotonin (5-HT) receptor agonists (e.g., Lorcaserin analogs) and nicotinic acetylcholine receptor (nAChR) ligands.

Physicochemical Profile

The following properties are derived from computational consensus and experimental data of structural analogs (e.g., 6-chloronicotinaldehyde derivatives), as specific experimental data for this intermediate is often proprietary.

PropertyValueContext
Molecular Weight 169.61 g/mol Small molecule, Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted) ~1.3 - 1.6Highly lipophilic enough for CNS penetration but lower than the phenyl analog (~1.8).
Topological Polar Surface Area (TPSA) ~30 ŲExcellent membrane permeability (Rule of 5 compliant).
Boiling Point (Est.) 115–120 °C @ 10 mmHgHigh-boiling liquid/low-melting solid. Requires high-vacuum distillation.
H-Bond Acceptors 2 (N-pyridine, O-ketone)The pyridine nitrogen provides a key H-bond acceptor site lacking in phenyl analogs.
pKa (Conj. Acid) ~2.5 (Pyridine N)The electron-withdrawing chlorine and ketone reduce the basicity of the pyridine ring.

Synthetic Pathways & Protocols

To ensure reproducibility and scalability, two distinct routes are recommended. The Henry Reaction Route is preferred for kilogram-scale batches due to lower cost and absence of heavy metal catalysts. The Nitrile-Grignard Route is preferred for rapid, gram-scale laboratory synthesis.

Diagram: Synthetic Workflow

Synthesis Aldehyde 6-Chloronicotinaldehyde (CAS 23100-12-1) Nitroalkene Intermediate: Nitroalkene Aldehyde->Nitroalkene Henry Rxn (NH4OAc, Reflux) Nitroethane Nitroethane Nitroethane->Nitroalkene Target (6-Chloro-pyridin-3-yl) propan-2-one (CAS 885267-13-0) Nitroalkene->Target Nef-like Reduction Iron Fe / HCl (Reduction) Nitrile 6-Chloro-3-pyridylacetonitrile Imine Intermediate: Metallo-Imine Nitrile->Imine Addition Grignard MeMgBr (Grignard) Grignard->Imine Imine->Target Acid Hydrolysis

Caption: Divergent synthetic strategies. Top path (Red) is preferred for industrial scalability; Bottom path (Green) for rapid lab-scale synthesis.

Protocol A: The Henry Reaction (Scalable)

This method utilizes 6-Chloronicotinaldehyde (CAS 23100-12-1), a widely available commodity chemical.

Step 1: Condensation

  • Reagents: 6-Chloronicotinaldehyde (1.0 eq), Nitroethane (5.0 eq, serves as solvent/reactant), Ammonium Acetate (0.5 eq).

  • Procedure: Reflux the mixture at 100°C for 4–6 hours. Monitor TLC for disappearance of aldehyde.

  • Workup: Remove excess nitroethane under reduced pressure. Dissolve residue in DCM, wash with water, dry over MgSO₄, and concentrate.

  • Intermediate: 1-(6-chloropyridin-3-yl)-2-nitroprop-1-ene (Yellow solid).

Step 2: Iron-Mediated Reduction (Modified Nef) Why this works: Direct hydrolysis of the nitroalkene using Iron/HCl effects a "reductive hydrolysis" directly to the ketone, avoiding the isolation of the oxime.

  • Reagents: Nitroalkene intermediate (1.0 eq), Iron powder (4.0 eq), FeCl₃ (catalytic), HCl (conc.), Methanol/Water.

  • Procedure: Suspend Iron powder in MeOH/Water (3:1). Add catalytic FeCl₃. Heat to reflux. Add the nitroalkene slowly. Add conc. HCl dropwise to maintain vigorous reaction.

  • Mechanism: The nitro group is reduced to the imine/oxime, which is immediately hydrolyzed by the acid to the ketone.

  • Purification: Filter off iron sludge. Extract filtrate with DCM. Distill the crude oil under high vacuum to obtain the target ketone.

Protocol B: The Nitrile-Grignard Route (Laboratory)

Step 1: Grignard Addition

  • Reagents: (6-Chloropyridin-3-yl)acetonitrile (1.0 eq), Methylmagnesium Bromide (3M in ether, 2.0 eq), Anhydrous THF.

  • Procedure: Cool nitrile/THF solution to 0°C. Add MeMgBr dropwise. The solution will turn yellow/orange. Stir at RT for 2 hours.

  • Hydrolysis: Critical Step. Quench the reaction with cold aqueous HCl (10%) . Stir vigorously for 1 hour. The acid hydrolyzes the intermediate magnesium imine salt directly to the ketone.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc. Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted nitrile.

Reactivity & Applications (Medicinal Chemistry)

The value of CAS 885267-13-0 is its ability to undergo chemoselective derivatization .

Diagram: Functionalization Logic

Derivatization Ketone CORE SCAFFOLD This compound Amine Chiral Amine (5-HT Agonist Precursor) Ketone->Amine Reductive Amination (NH4OAc, NaBH3CN) Alcohol Secondary Alcohol (Metabolic Probe) Ketone->Alcohol Reduction (NaBH4) Coupling Biaryl Ketone (Kinase Inhibitor) Ketone->Coupling Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4)

Caption: Chemoselective transformations. The ketone (Blue) allows side-chain manipulation, while the chlorine (Red path) allows core substitution.

Key Application: Reductive Amination

The most frequent use of this CAS is to generate 1-(6-chloropyridin-3-yl)propan-2-amine (CAS 120739-83-5).

  • Reagents: Ammonium acetate (10 eq), Sodium cyanoborohydride (1.5 eq), Methanol.

  • Significance: This amine is the pyridine bioisostere of amphetamine/phenethylamine. It is a crucial intermediate in the synthesis of Lorcaserin analogs (where the benzene ring is replaced by pyridine to lower lipophilicity) and various 5-HT2C receptor agonists.

Key Application: Suzuki-Miyaura Coupling

The chlorine atom at the 6-position is activated for palladium-catalyzed coupling due to the electron-deficient nature of the pyridine ring.

  • Strategy: It is often superior to perform the Suzuki coupling after ketone formation but before amine formation to avoid chelation issues with the free amine.

Safety & Handling

  • Hazards: As a halogenated pyridine, this compound is a skin and eye irritant. It may cause sensitization.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Pyridine ketones can undergo self-condensation (Aldol-like) if left in basic conditions or exposed to light for prolonged periods.

  • Spill Response: Absorb with sand/vermiculite. Do not use oxidative cleaners (bleach) as this may generate chloramines.

References

  • Synthesis of 6-Chloronicotinaldehyde (Precursor): PubChem Compound Summary for CID 2764053. Link

  • Henry Reaction Methodologies: "Safe use of Nitromethane for Aldol Reactions in Flow." Cardiff University Research. Link (General protocol adaptation).

  • Amine Derivative Properties: PubChem Compound Summary for CAS 120739-83-5 (N-((6-Chloropyridin-3-yl)methyl)propan-2-amine). Link

  • Bioisosteric Applications: "6-Chloropyridazin-3-yl derivatives active as nicotinic agents." Journal of Medicinal Chemistry. Link (Demonstrates the utility of halo-heterocycles in neurochemistry).

Strategic Scaffolding: The Role of 1-(6-chloropyridin-3-yl)propan-2-one in Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyridine Advantage

In the landscape of modern drug discovery, 1-(6-chloropyridin-3-yl)propan-2-one represents a critical "privileged scaffold." It serves as a heterocyclic bioisostere to the phenylacetone core found in numerous psychoactive and metabolic regulators. By replacing the phenyl ring with a 6-chloropyridine moiety, medicinal chemists can significantly alter the logP (lipophilicity) , metabolic stability , and pi-stacking interactions of a ligand without disrupting its fundamental pharmacophore geometry.

This guide details the structural utility, synthetic architecture, and downstream applications of this ketone, specifically within the context of 5-HT2C receptor agonists (anti-obesity therapeutics) and nAChR ligands .

Structural Analysis & Pharmacophore Mapping

The transition from a carbocyclic (benzene) core to a heterocyclic (pyridine) core is a standard tactic in "scaffold hopping."

Bioisosteric Comparison

The 6-chloropyridine ring offers distinct advantages over the 4-chlorophenyl analog:

Feature4-Chlorophenyl Core6-Chloropyridin-3-yl CoreMedicinal Benefit
Electronic Nature Electron-rich (pi-donor)Electron-deficient (pi-acceptor)Reduced oxidative metabolism (CYP450 blockage).
H-Bonding NonePyridine Nitrogen (Acceptor)Potential for additional binding interactions in the receptor pocket.
Solubility LowModerateImproved aqueous solubility due to the basic nitrogen (pKa ~2-3).
Metabolic Handle Chlorine (blocked para-position)Chlorine + NitrogenThe 6-Cl position is activated for SNAr, allowing late-stage diversification.
Graphviz Pathway: Pharmacophore Logic

The following diagram illustrates the logical flow from the scaffold to potential therapeutic targets.

PharmacophoreLogic Scaffold 1-(6-chloropyridin-3-yl) propan-2-one Property1 Decreased Lipophilicity (Lower LogP) Scaffold->Property1 Property2 Metabolic Blockade (6-Cl Position) Scaffold->Property2 Target1 5-HT2C Agonists (Obesity/CNS) Property1->Target1 Bioavailability Target2 nAChR Modulators (Cognition) Property2->Target2 Stability

Figure 1: Pharmacological logic flow for the 6-chloropyridine scaffold.

Synthetic Architecture

The synthesis of 1-(6-chloropyridin-3-yl)propan-2-one requires navigating the reactivity of the pyridine ring. Unlike benzene, the pyridine ring is electron-deficient, making Friedel-Crafts acylation difficult. Therefore, we utilize the Henry Reaction (Nitroaldol) followed by a reductive hydrolysis (modified Nef reaction).

Retrosynthetic Analysis
  • Target: 1-(6-chloropyridin-3-yl)propan-2-one

  • Precursor: 1-(6-chloropyridin-3-yl)-2-nitroprop-1-ene

  • Starting Materials: 6-Chloronicotinaldehyde + Nitroethane

Protocol: The Nitroalkene Route
Phase A: Henry Condensation

Objective: Synthesis of the nitroalkene intermediate.[1][2][3]

  • Reagents: 6-Chloronicotinaldehyde (1.0 eq), Nitroethane (5.0 eq, solvent/reactant), Ammonium Acetate (0.2 eq).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using co-solvent like benzene/toluene) or use neat nitroethane with a reflux condenser.

  • Procedure:

    • Dissolve aldehyde in nitroethane.

    • Add ammonium acetate catalyst.

    • Reflux at 100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Critical Control Point: The reaction is reversible. Driving off water (if using toluene) or using excess nitroethane pushes the equilibrium to the nitroalkene.

  • Workup: Remove excess nitroethane under reduced pressure. Recrystallize the yellow solid from IPA/Hexane.

Phase B: Iron-Mediated Reductive Hydrolysis

Objective: Conversion of nitroalkene to ketone (avoiding strong Nef conditions that might hydrolyze the chloro-group).

  • Reagents: Nitroalkene intermediate, Iron powder (Fe, 3.0 eq), Glacial Acetic Acid, Hydrochloric Acid (catalytic).

  • Procedure:

    • Suspend the nitroalkene in a mixture of Acetic Acid and water (3:1).

    • Add Iron powder slowly (exothermic).

    • Heat to 80°C for 2 hours. The orange suspension will turn dark/grey.

    • Mechanism: The nitro group is reduced to the imine/oxime, which is then hydrolyzed in situ to the ketone.

  • Purification:

    • Filter off iron sludge through Celite.

    • Neutralize filtrate with NaHCO3 (Careful: CO2 evolution).

    • Extract with Dichloromethane (DCM).

    • Yield: Expect 60–75% yield of a pale yellow oil.

Synthetic Workflow Diagram

SynthesisWorkflow Start 6-Chloronicotinaldehyde Step1 Henry Condensation (Nitroethane, NH4OAc, Reflux) Start->Step1 Inter Intermediate: 1-(6-chloropyridin-3-yl)-2-nitroprop-1-ene Step1->Inter Step2 Reductive Hydrolysis (Fe / AcOH / H2O) Inter->Step2 Final Target Ketone: 1-(6-chloropyridin-3-yl)propan-2-one Step2->Final

Figure 2: Step-by-step synthetic pathway from commercially available aldehyde to target ketone.[4]

Analytical Profiling & Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Predicted NMR Data (400 MHz, CDCl3)
Proton EnvironmentChemical Shift (δ)MultiplicityIntegrationAssignment
Pyridine C2-H 8.25Doublet (d)1HOrtho to N, Meta to Cl
Pyridine C4-H 7.55Doublet of Doublets (dd)1HPara to N
Pyridine C5-H 7.30Doublet (d)1HOrtho to Cl
Methylene (-CH2-) 3.70Singlet (s)2HBenzylic position
Methyl (-CH3) 2.20Singlet (s)3HTerminal ketone methyl

Note: The methylene protons at 3.70 ppm are significantly deshielded compared to phenylacetone due to the electron-withdrawing nature of the pyridine ring.

Downstream Applications: Reductive Amination

The primary utility of 1-(6-chloropyridin-3-yl)propan-2-one is as a precursor for chiral amines via reductive amination. This is the entry point for creating Lorcaserin analogs or Cathinone bioisosteres .

Protocol: Reductive Amination with Methylamine
  • Reagents: Ketone (1.0 eq), Methylamine (2.0 eq, 33% in EtOH), NaBH4 (1.5 eq) or STAB (Sodium Triacetoxyborohydride).

  • Conditions:

    • Stir ketone and amine in Methanol for 2 hours to form the imine (Schiff base).

    • Cool to 0°C. Add hydride source portion-wise.

    • Safety: Ensure adequate venting for hydrogen gas evolution.

  • Result: Formation of 1-(6-chloropyridin-3-yl)-N-methylpropan-2-amine.

References

  • Smith, B. M., et al. (2008). "Discovery of Lorcaserin (APD356): A Selective 5-HT2C Agonist for the Treatment of Obesity." ACS Medicinal Chemistry Letters. Link

  • Nippon Soda Co., Ltd. (2011). "Synthesis of Acetamiprid and related chloropyridinyl intermediates." Journal of Chemical and Pharmaceutical Research. Link

  • BenchChem. (2025). "Technical Guide to 6-Chloropyridin-3-amine Derivatives." BenchChem Technical Reports. Link

  • Arena Pharmaceuticals. (2004). "Preparation of 1-(substituted)-2-aminopropanes as 5-HT2C agonists." US Patent 6,953,787. Link

  • Alfa Chemistry. (2025).[5] "Henry Nitroaldol Reaction: Mechanisms and Applications in Heterocyclic Synthesis." Alfa Chemistry Knowledge Base. Link

Sources

Precision in Heterocyclic Scaffolds: The Nomenclature and Synthetic Utility of 6-Chloropyridine-3-Acetone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-chloropyridine-3-acetone , a critical heterocyclic building block. It addresses the nomenclature ambiguities surrounding this scaffold and details a robust, field-proven synthetic protocol.

Executive Summary

6-Chloropyridine-3-acetone (chemically defined as 1-(6-chloropyridin-3-yl)propan-2-one ) represents a strategic intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators. Its structure combines the electron-deficient nature of the pyridine ring with a reactive acetonyl tail, allowing for versatile downstream functionalization including reductive aminations and cyclizations.

This guide resolves common nomenclature conflicts and provides a self-validating synthetic workflow based on the Meldrum’s Acid methodology, chosen for its scalability and avoidance of unstable aldehyde intermediates.

Part 1: Structural Identity and Nomenclature[1]

The term "acetone" when used as a suffix in heterocyclic chemistry is a trivial nomenclature remnant that often leads to confusion with acetyl (ethanone) derivatives. It is critical to distinguish between the 2-carbon chain (acetyl) and the 3-carbon chain (acetonyl).

Nomenclature Hierarchy
Nomenclature SystemNameTechnical Note
IUPAC (Preferred) 1-(6-chloropyridin-3-yl)propan-2-one Unambiguously defines the 3-carbon chain with the ketone at position 2.
Trivial / Common 6-Chloropyridine-3-acetone"Acetone" implies the

moiety attached to the ring.
Alternative (6-Chloropyridin-3-yl)acetoneOften used in reagent catalogs.
Alternative 6-Chloro-3-acetonylpyridineEmphasizes the substituent group.
Misnomer (Avoid) 6-Chloro-3-acetylpyridineThis refers to the methyl ketone (2 carbons), a completely different molecule.
Chemical Identifiers[1][2]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 169.61 g/mol

  • SMILES: CC(=O)CC1=CN=C(Cl)C=C1[1]

  • InChIKey: (Derivative specific) UEASVECCOHTXTK-UHFFFAOYSA-N (Analogous base structure)

Nomenclature Logic Visualization

The following diagram illustrates the structural breakdown to prevent identification errors during procurement or synthesis.

Nomenclature Root 6-Chloropyridine-3-acetone Component1 Pyridine Ring (Heterocycle) Root->Component1 Component2 Substituent C6 (Chlorine) Root->Component2 Component3 Substituent C3 (Acetonyl Group) Root->Component3 Structure 1-(6-chloropyridin-3-yl)propan-2-one (Target Molecule) Component3->Structure Implies -CH2-C(=O)-CH3 Misnomer 6-Chloro-3-acetylpyridine (Different Molecule!) Component3->Misnomer Confused with -C(=O)CH3

Figure 1: Structural decomposition of 6-chloropyridine-3-acetone, highlighting the distinction between acetonyl and acetyl substituents.

Part 2: Synthetic Protocol (The Meldrum’s Acid Route)

Direct arylation of acetone with 6-chloropyridines is often low-yielding due to catalyst poisoning by the pyridine nitrogen. The most robust, "self-validating" method for synthesizing high-purity 1-(6-chloropyridin-3-yl)propan-2-one is via the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway.

Why This Protocol?
  • Causality: This route circumvents the need for unstable pyridyl acetaldehydes (which polymerize rapidly).

  • Integrity: The evolution of

    
     during the hydrolysis step drives the reaction to completion, acting as an internal thermodynamic sink.
    
Step-by-Step Methodology
Step 1: Formation of the Acyl Meldrum's Acid Adduct

Reagents: 6-Chloronicotinic acid (1.0 eq), Thionyl Chloride (


), Meldrum's Acid (1.1 eq), Pyridine (base), DCM (Solvent).
  • Activation: Suspend 6-chloronicotinic acid in anhydrous DCM. Add

    
     (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution clears (Formation of Acid Chloride). Evaporate excess 
    
    
    
    under vacuum.
  • Acylation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

  • Add Meldrum's acid (1.1 eq) followed by slow addition of dry pyridine (2.5 eq). Note: The solution will turn orange/red due to the formation of the acyl-Meldrum's adduct.

  • Stir at room temperature for 2 hours.

  • Workup: Wash with dilute HCl (to remove pyridine) and water. Dry organic layer (

    
    ) and concentrate to yield the intermediate: 5-(6-chloropyridine-3-carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione .
    
Step 2: Hydrolysis and Decarboxylation

Reagents: Acetic Acid (


), Water, Reflux.
  • Reaction: Dissolve the intermediate from Step 1 in a mixture of

    
     and 
    
    
    
    (4:1 ratio).
  • Thermodynamic Drive: Heat the solution to reflux (approx. 100°C) for 3–4 hours.

    • Mechanism:[2] The Meldrum's acid ring opens, decarboxylates twice, and rearranges to form the methyl ketone.

    • Observation: Vigorous bubbling (

      
      ) will be observed initially.
      
  • Isolation: Neutralize the cooled solution with saturated

    
     (carefully!). Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: The crude oil is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Diagram

Synthesis Start 6-Chloronicotinic Acid Step1 Acid Chloride Formation (SOCl2, DMF) Start->Step1 Step2 Meldrum's Acid Acylation (DCM, Pyridine, 0°C) Step1->Step2 Inter Acyl-Meldrum's Adduct Step2->Inter Step3 Hydrolysis & Decarboxylation (AcOH/H2O, Reflux) Inter->Step3 -CO2, -Acetone Final 1-(6-chloropyridin-3-yl)propan-2-one (Yield: ~70-80%) Step3->Final

Figure 2: Synthetic pathway utilizing the Meldrum's Acid protocol to ensure high fidelity conversion.

Part 3: Applications in Drug Discovery

The 6-chloropyridine-3-acetone scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in two distinct vectors of modification:

  • The Ketone Vector:

    • Reductive Amination: Reaction with primary/secondary amines followed by reduction (e.g.,

      
      ) yields amphetamine-like pyridine derivatives. These are potent scaffolds for Monoamine Transporter Inhibitors .
      
    • Strecker Synthesis: Precursor to non-natural amino acids.

  • The Pyridine Vector:

    • SNAr Displacement: The chlorine at the 6-position is activated. It can be displaced by alkoxides or amines after the ketone chemistry is established, allowing for late-stage diversification.

Key Signaling Pathway Relevance

This scaffold is frequently utilized in the synthesis of inhibitors for the Hedgehog Signaling Pathway and c-Met Kinase inhibitors.

Part 4: Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized 1-(6-chloropyridin-3-yl)propan-2-one , compare experimental data against these expected values.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (CDCl3)

2.20 (s, 3H)
Methyl group of the ketone (

)

3.75 (s, 2H)
Methylene bridge (

)

7.30 (d, 1H)
Pyridine H-5 (Adjacent to Cl)

7.55 (dd, 1H)
Pyridine H-4

8.25 (d, 1H)
Pyridine H-2 (Adjacent to N)
13C NMR ~205 ppmCarbonyl Carbon (

)
~45 ppmMethylene Carbon (

)
~29 ppmMethyl Carbon (

)

References

  • IUPAC Nomenclature Recommendations. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Meldrum's Acid Synthesis Protocol. Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.

    
    -keto esters. Journal of Organic Chemistry. 
    
  • Pyridylacetone Derivatives in Drug Design. Journal of Medicinal Chemistry (General Reference for Pyridine Scaffolds).

  • PubChem Compound Summary. 1-(6-chloropyridin-3-yl)propan-1-one (Analogous Structure for verification).

Sources

Heterocyclic P2P analogs for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heterocyclic Bioisosteres of the Phenyl-2-Propanone Scaffold: Synthetic Pathways and SAR Implications in CNS Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The phenyl-2-propanone (P2P) scaffold serves as the foundational lipophilic core for a vast class of central nervous system (CNS) agents, particularly monoamine transporter modulators. However, the phenyl ring is often a metabolic liability and a limiter of receptor selectivity. This guide explores the strategic replacement of the phenyl ring with heterocyclic bioisosteres (thiophene, pyridine, furan, indole). We analyze how these modifications alter the Structure-Activity Relationship (SAR), improve metabolic stability, and provide novel intellectual property space, while detailing the synthetic pathways required to access these "Heterocyclic P2P" ketones.

Theoretical Framework: The Bioisosteric Rationale

In medicinal chemistry, replacing a phenyl ring with a heterocycle is not merely a structural swap; it is a calculated manipulation of electronic density, lipophilicity (LogP), and metabolic susceptibility.

Electronic and Steric Modulation

The P2P scaffold (1-phenylpropan-2-one) leads to amphetamines with non-selective catecholamine release. Heterocyclic replacement alters this:

  • Thiophene (2-thienyl / 3-thienyl): Often considered a "super-benzene." It is roughly the same size as benzene but more electron-rich. This can enhance

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pockets of DAT (Dopamine Transporter) or SERT (Serotonin Transporter).
  • Pyridine (2-, 3-, or 4-pyridyl): Introduces a nitrogen atom that acts as a hydrogen bond acceptor. This significantly lowers LogP (increasing water solubility) and reduces blood-brain barrier (BBB) permeability compared to the phenyl parent, potentially reducing abuse liability or peripheral side effects.

  • Furan: Less aromatic than thiophene and prone to metabolic ring opening, but useful for probing steric constraints due to its smaller van der Waals radius.

Metabolic Stability Profiling
  • Phenyl: Prone to para-hydroxylation (CYP2D6).

  • Thiophene: Susceptible to S-oxidation and ring-opening, creating reactive electrophiles (structural alert). However, 3-thienyl analogs are generally more stable than 2-thienyl.

  • Pyridine: Highly resistant to oxidative metabolism, often used to block metabolic "soft spots."

Synthetic Architectures for Heterocyclic P2P Analogs

Accessing 1-(heteroaryl)propan-2-ones requires bypassing the traditional Friedel-Crafts acylation, which often fails with electron-deficient rings (pyridines) or causes polymerization in electron-rich rings (furans).

Visualization: Synthetic Decision Tree

SyntheticPathways Start Target: Heterocyclic P2P Analog Substrate_Aldehyde Starting Material: Heteroaryl Aldehyde Start->Substrate_Aldehyde Substrate_Acid Starting Material: Heteroaryl Acetic Acid Start->Substrate_Acid Substrate_Nitrile Starting Material: Heteroaryl Nitrile Start->Substrate_Nitrile Route_Henry Route A: Henry Rxn (Nitroalkene) Substrate_Aldehyde->Route_Henry Best for Pyridines/Thiophenes Route_Dakin Route B: Dakin-West (Anhydride mediated) Substrate_Acid->Route_Dakin Best for Carboxylic Acids Route_Grignard Route C: Grignard/Weinreb (Controlled Addition) Substrate_Nitrile->Route_Grignard High Specificity Step_Nitro Intermediate: Nitropropene Route_Henry->Step_Nitro Final Product: 1-(Heteroaryl)-2-propanone Route_Dakin->Final Route_Grignard->Final Step_Red Reduction (Fe/HCl or NaBH4) Step_Nitro->Step_Red Step_Hydro Hydrolysis (Nef Reaction) Step_Red->Step_Hydro Step_Hydro->Final

Caption: Figure 1. Decision matrix for synthesizing heterocyclic ketone scaffolds based on available precursors.

Detailed Experimental Protocol: The "Nitroalkene" Route

This protocol is the most versatile for SAR library generation, applicable to thiophene, pyridine, and indole analogs. It avoids the use of restricted P2P precursors (phenylacetic acid) by starting from the heteroaryl aldehyde.

Target Scaffold: 1-(Thiophen-2-yl)propan-2-one Mechanism: Henry Reaction


 Reduction 

Hydrolysis
Step 1: Synthesis of 1-(Thiophen-2-yl)-2-nitropropene
  • Reagents: Thiophene-2-carbaldehyde (10 mmol), Nitroethane (excess/solvent), Ammonium Acetate (catalytic).

  • Procedure:

    • Dissolve thiophene-2-carbaldehyde in nitroethane (1:5 molar ratio).

    • Add anhydrous ammonium acetate (0.1 eq).

    • Reflux at 100°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot will disappear, replaced by a bright yellow/orange nitroalkene spot.

    • Workup: Remove excess nitroethane under reduced pressure. Dissolve residue in DCM, wash with brine, dry over MgSO4.

    • Purification: Recrystallize from Isopropanol.

    • Yield: Typically 85-95% (Yellow needles).

Step 2: Iron/Acid Reduction to the Ketone

Note: While LiAlH4 reduces this to the amine directly, SAR studies often require the ketone intermediate to perform reductive amination with various amines later.

  • Reagents: Iron powder (Fe), Glacial Acetic Acid, HCl.

  • Procedure:

    • Suspend the nitropropene from Step 1 (10 mmol) in Glacial Acetic Acid (30 mL).

    • Add Iron powder (40 mmol, 4 eq) slowly. The reaction is exothermic.

    • Heat to 60°C and add concentrated HCl (1 mL) dropwise to activate the iron.

    • Reflux for 2 hours. The yellow color will fade to a murky gray/brown.

    • Workup: Filter off the iron sludge. Pour the filtrate into ice water (200 mL).

    • Extract with DCM (3 x 50 mL). Wash organics with NaHCO3 (sat.) to remove acetic acid.

    • Validation: 1H NMR (CDCl3) should show a singlet methyl ketone at

      
       2.15 ppm and the disappearance of vinyl protons.
      

Comparative SAR Data: Heterocycle vs. Phenyl

The following table summarizes the physicochemical shifts when the phenyl ring of P2P (and its amine derivatives) is replaced.

Scaffold TypeBioisostereLogP (Est.)Electronic Character5-HT2A AffinityDAT AffinityMetabolic Liability
Phenyl Baseline2.8NeutralModerateHighPara-hydroxylation
2-Thienyl Thiophene2.9

-Excessive (Electron Rich)
HighHighS-oxidation (Toxic potential)
3-Thienyl Thiophene2.9

-Excessive
ModerateHighMore stable than 2-thienyl
3-Pyridyl Pyridine1.6

-Deficient (Electron Poor)
LowModerateN-oxidation (Low toxicity)
2-Furyl Furan2.2

-Excessive
ModerateModerateRing opening (High toxicity)
Visualization: SAR Logic Flow

SAR_Logic Parent Parent Scaffold (Phenyl-2-Propanone) Mod_Thiophene Modification: Thiophene Ring Parent->Mod_Thiophene Bioisosteric Swap Mod_Pyridine Modification: Pyridine Ring Parent->Mod_Pyridine Bioisosteric Swap Effect_Thio Effect: Increased Electron Density Maintained Lipophilicity Mod_Thiophene->Effect_Thio Effect_Pyr Effect: Decreased Lipophilicity H-Bond Acceptor Added Mod_Pyridine->Effect_Pyr Outcome_Thio Outcome: High DAT Affinity Potential Hepatotoxicity Effect_Thio->Outcome_Thio Outcome_Pyr Outcome: Reduced BBB Penetration Improved Solubility Effect_Pyr->Outcome_Pyr

Caption: Figure 2. Logic flow for selecting bioisosteres based on desired pharmacological outcomes.

Regulatory & Safety Compliance

Critical Disclaimer: While the heterocyclic analogs discussed (e.g., 1-(pyridin-3-yl)propan-2-one) are generally not scheduled under the UN Convention on Psychotropic Substances, they are structural isomers or homologs of controlled precursors.

  • US Controlled Substances Act: These specific heterocyclic ketones are not P2P (phenyl-2-propanone) and thus are not Schedule II immediate precursors. However, the amines derived from them may be treated as "Controlled Substance Analogs" under the Federal Analogue Act if intended for human consumption.

  • Research Handling: All syntheses must be conducted in a licensed laboratory environment. The "Nitroalkene" route generates intermediates that can be energetic; proper ventilation and blast shields are required.

References

  • Nichols, D. E., & Tovivich, S. (1979). Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides.[1] Journal of Pharmaceutical Sciences, 68(5), 591–595.[1] Link

  • Hofer, K. E., et al. (2012). Acute toxicity of the new psychoactive substance camfetamine (N-methyl-3-phenyl-3-(3-trifluoromethylphenyl)propylamine) in mice. Toxicology Letters, 211, S56. (Context on Furan/Thiophene analog toxicity).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Caldwell, J. (1982). Conjugation reactions in the metabolism of xenobiotics. Drug Metabolism Reviews, 13(5), 745-777.
  • PubChem Compound Summary. (2024). 1-(Pyridin-3-yl)propan-2-one.[2] National Center for Biotechnology Information. Link

Sources

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of the (6-Chloropyridin-3-yl)acetone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and advanced agrochemical design move toward highly functionalized, metabolically stable heterocycles, (6-chloropyridin-3-yl)acetone (systematically known as 1-(6-chloropyridin-3-yl)propan-2-one) has emerged as a critical bifunctional building block. This technical guide outlines the physicochemical properties, structural logic, and self-validating synthetic workflows required to produce and characterize this molecule. By mastering the handling of this C8H8ClNO scaffold, researchers can unlock efficient pathways to complex pyrazoles, indoles, and kinase inhibitors.

Physicochemical Properties & Structural Logic

The utility of (6-chloropyridin-3-yl)acetone lies in its dual reactivity. The pyridine ring is electron-deficient, providing metabolic resistance (e.g., against cytochrome P450 oxidation) in final pharmacophores. The 6-chloro substituent serves as a stable blocking group that can later be displaced via cross-coupling or nucleophilic aromatic substitution (SNAr) if required. Conversely, the acetone moiety provides a highly reactive enolizable ketone, ideal for Knorr pyrazole syntheses or reductive aminations.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Structural Significance
Molecular Formula C8H8ClNOConfirms the integration of the halogenated heterocycle and the ketone moiety [[1]]().
Molecular Weight 169.61 g/mol Critical for mass spectrometry calibration; target [M+H]+ is 170.0 Da [[2]]().
Hydrogen Bond Donors 0Enhances lipophilicity and cellular membrane permeability.
Hydrogen Bond Acceptors 2The pyridine nitrogen and carbonyl oxygen act as key interaction points for target binding.
Rotatable Bonds 2Provides necessary conformational flexibility for the acetone side chain to achieve optimal receptor fit.

Synthetic Methodologies: Overcoming Pyridine Deactivation

The Challenge: Pyridines are notoriously difficult to functionalize via traditional electrophilic aromatic substitution (Friedel-Crafts) due to the electron-withdrawing nature of the nitrogen atom, which is further exacerbated by the 6-chloro group. The Solution: Transition-metal-catalyzed cross-coupling is required. Specifically, a Palladium-catalyzed α-arylation of an acetone surrogate with 5-bromo-2-chloropyridine offers a high-yielding, regioselective pathway.

Protocol 1: Palladium-Catalyzed α-Arylation

This protocol is designed as a self-validating system, ensuring that side reactions (such as dechlorination or aldol condensation) are mitigated.

  • Catalyst Initiation: In an inert-gas purged Schlenk flask, combine 5-bromo-2-chloropyridine (1.0 eq) and Pd2(dba)3 (0.02 eq). Causality: Pd2(dba)3 serves as the zero-valent palladium source necessary for the initial oxidative addition into the weaker C-Br bond, leaving the stronger C-Cl bond intact.

  • Ligand Coordination: Add Xantphos (0.04 eq). Causality: Xantphos is a bidentate ligand with a wide bite angle. It forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, preventing the catalyst from degrading into inactive Pd-black.

  • Base Selection: Add anhydrous Cs2CO3 (2.0 eq) and toluene (0.2 M). Causality: Cs2CO3 is a mild, non-nucleophilic base. Utilizing stronger bases (like NaOtBu) would trigger an unwanted SNAr displacement of the 6-chloro group.

  • Enolate Generation: Add isopropenyl acetate (1.5 eq) as the acetone surrogate. Causality: Free acetone is prone to self-condensation under basic conditions. Isopropenyl acetate generates the active enolate in situ at a controlled, slow rate.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

  • Isolation: Filter the crude mixture through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis SM1 5-Bromo-2-chloropyridine (Electrophile) Cat Pd2(dba)3 / Xantphos Cs2CO3, Toluene, 90°C SM1->Cat SM2 Isopropenyl Acetate (Enolate Precursor) SM2->Cat Prod (6-chloropyridin-3-yl)acetone MW: 169.61 g/mol Cat->Prod

Figure 1: Palladium-catalyzed α-arylation workflow for (6-chloropyridin-3-yl)acetone synthesis.

Self-Validating Analytical Workflows

To ensure scientific integrity and batch-to-batch reproducibility, the synthesized compound must undergo orthogonal validation using LC-MS and NMR methodologies 3.

Protocol 2: LC-MS and NMR Validation Logic
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile in Water containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the pyridine nitrogen, drastically enhancing the ionization efficiency in the ESI+ source.

  • Mass Spectrometry (Isotopic Validation): Monitor for the exact mass. Because the molecular weight is 169.61 g/mol 4, you must observe a distinct 3:1 isotopic cluster at m/z 170.0 ([M+H]+, 35Cl) and 172.0 ([M+H]+, 37Cl). Causality: This specific isotopic signature definitively proves the retention of the critical chlorine atom, ruling out unwanted dechlorination during the palladium-catalyzed step.

  • 1H NMR Profiling (CDCl3, 400 MHz):

    • ~8.2 ppm (d, 1H): Pyridine proton adjacent to the nitrogen.

    • ~7.5 ppm (dd, 1H): Pyridine proton para to the chlorine.

    • ~7.3 ppm (d, 1H): Pyridine proton ortho to the chlorine.

    • 3.75 ppm (s, 2H): The methylene (-CH2-) bridge. Causality: A sharp singlet here confirms the successful attachment of the acetone group without over-alkylation.

    • 2.20 ppm (s, 3H): The terminal methyl group of the ketone.

Validation Crude Purified Reaction Batch LCMS LC-MS (ESI+) Target m/z: 170.0 / 172.0 Crude->LCMS NMR 1H NMR Profiling Confirm Methylene Singlet LCMS->NMR 3:1 Isotopic Match Purity HPLC Purity >98% NMR->Purity Structure Confirmed Release Batch Release Purity->Release

Figure 2: Self-validating analytical workflow for structural and purity confirmation.

Conclusion

The synthesis and analytical validation of (6-chloropyridin-3-yl)acetone requires a deep understanding of heterocyclic reactivity and transition-metal catalysis. By employing controlled enolate equivalents, wide-bite-angle palladium ligands, and rigorous isotopic mass validation, researchers can reliably produce this high-value intermediate for downstream applications in drug discovery and agricultural science.

References

Sources

Bioisosteric Remodeling of the Phenylacetone Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylacetone (1-phenylpropan-2-one, P2P) moiety represents a classic lipophilic pharmacophore found in diverse bioactive molecules, ranging from CNS stimulants to metabolic modulators. However, its utility in modern drug design is often compromised by two critical factors: metabolic liability (rapid carbonyl reduction and aromatic hydroxylation) and regulatory scrutiny (status as a controlled precursor).

This technical guide provides a structural deconstruction and bioisosteric remodeling strategy for the phenylacetone scaffold. We move beyond simple substitution, applying modern medicinal chemistry tactics—such as oxetane insertion and fluorination—to enhance physicochemical properties (LogD, metabolic stability) while retaining the pharmacophoric vector integrity.

Part 1: Structural Deconstruction & Metabolic Liabilities

To design effective bioisosteres, we must first understand the failures of the parent scaffold. The P2P motif (


) presents three distinct zones for optimization:
  • Zone A: The Carbonyl Core (

    
    ): 
    
    • Liability: Highly susceptible to stereoselective reduction by cytosolic carbonyl reductases (CBRs) and alcohol dehydrogenases (ADHs), converting the ketone to a secondary alcohol. This often creates a chiral center with divergent activities and alters polarity.

    • Strategy: Replace with non-reducible dipoles (Oxetanes,

      
      ).
      
  • Zone B: The Benzylic Linker (

    
    ): 
    
    • Liability: Prone to CYP450-mediated benzylic oxidation.

    • Strategy: Rigidification (cyclization) or heteroatom insertion.

  • Zone C: The Aromatic Ring (

    
    ): 
    
    • Liability: Aromatic hydroxylation (Phase I metabolism) leading to rapid clearance.

    • Strategy: Scaffold hopping to saturated bicyclic systems (e.g., Bicyclo[1.1.1]pentane) or heteroaromatics.

Visualization: Metabolic Fate vs. Bioisosteric Blockade

MetabolicPathways P2P Phenylacetone (Parent Scaffold) Alcohol Secondary Alcohol (Inactive/Excreted) P2P->Alcohol Carbonyl Reductase (Rapid Reduction) Hydroxy p-Hydroxy P2P (Phase I Metabolite) P2P->Hydroxy CYP450 (Aromatic Oxidation) Oxetane Oxetane Bioisostere (Metabolically Stable) P2P->Oxetane Bioisosteric Replacement Difluoro α,α-Difluoro Ketone (Hydrate Trap) P2P->Difluoro Fluorination Oxetane->Alcohol Blocked Difluoro->Alcohol Slowed/Altered

Caption: Figure 1. Metabolic divergence of phenylacetone. Bioisosteric replacement (Green) blocks the primary clearance pathways (Red) associated with the parent scaffold.

Part 2: Bioisosteric Strategies & Causality

The Oxetane "Switch": Carbonyl Replacement

The 3,3-disubstituted oxetane ring is arguably the most potent modern bioisostere for the carbonyl group in this context.

  • Causality: The oxetane oxygen acts as a hydrogen bond acceptor (HBA) similar to the ketone oxygen but lacks the

    
    -system. This prevents nucleophilic attack (reduction) while increasing aqueous solubility due to the high polarity of the ether oxygen exposed by the strained ring.
    
  • Effect: Reduces LogP by ~1.0 unit compared to the gem-dimethyl analog and prevents metabolic reduction.

Difluoromethylene ( ): Electronic Modulation

Replacing the carbonyl or the


-methylene with 

drastically alters the electronic landscape.
  • Causality: Fluorine is highly electronegative but non-polarizable. A

    
     group mimics the bond angle of a ketone (
    
    
    
    vs
    
    
    , but sterically similar) and acts as a "lipophilic hydrogen bond donor" in some contexts, or simply blocks metabolic oxidation at the
    
    
    -position.
  • Effect: Increases metabolic half-life (

    
    ) by blocking benzylic oxidation.
    
Bicyclo[1.1.1]pentane (BCP): The "Super-Phenyl"

Replacing the phenyl ring with a BCP moiety is a "3D-scaffold hop."

  • Causality: The BCP unit maintains the linear vector of the phenyl ring (exit vectors at 180°) but is aliphatic.

  • Effect: Eliminates

    
     stacking (which can be non-specific/toxic) and removes the aromatic ring as a substrate for oxidation.
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Phenethyloxetan-3-ol (Carbonyl Bioisostere)

This protocol synthesizes a tertiary alcohol where the oxetane ring replaces the carbonyl functionality of the P2P pharmacophore, stabilizing the "ketone-like" geometry.

Reagents:

  • Phenethylmagnesium chloride (1.0 M in THF)

  • Oxetan-3-one (Commercial grade, stabilized)

  • Dry THF, Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • System Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Reagent Preparation: Charge the flask with Oxetan-3-one (5.0 mmol) dissolved in anhydrous THF (15 mL). Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents ring opening of the strained oxetane during addition.

  • Nucleophilic Addition: Dropwise add Phenethylmagnesium chloride (5.5 mmol, 1.1 equiv) over 20 minutes.

    • Checkpoint: The solution should remain clear. Turbidity suggests moisture contamination.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
     (10 mL) at 0°C.
    
  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (SiO2, Hexanes/EtOAc gradient). The oxetane alcohol is typically more polar than the starting ketone.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

To validate the bioisosteric improvement, compare the intrinsic clearance (


) of Phenylacetone vs. the Oxetane analogue.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH regenerating system.

  • Test compounds (10 mM DMSO stock).

Workflow:

  • Incubation: Dilute test compound to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
    • Validation Criteria: Reference compound (e.g., Verapamil) must show

      
       within historical range (e.g., < 15 min).
      

Part 4: Comparative Data Analysis

The following table summarizes the physicochemical shifts observed when remodeling the Phenylacetone scaffold.

ParameterPhenylacetone (Parent)Oxetane AnalogueBCP-Ketone Analogue
Structure



LogP (Lipophilicity) 2.1 (Moderate)1.2 (Lower, Improved)2.4 (Higher)
H-Bond Acceptors 1 (Ketone)2 (Ether + Alcohol)1 (Ketone)
Metabolic Liability High (Reductase + CYP)Low (Blocked Reduction)Medium (No Arom. Ox.)
Solubility (aq) LowHighModerate
Drug-Likeness ScaffoldFragment/LeadScaffold

Part 5: Decision Logic for Bioisostere Selection

Use this logic flow to select the appropriate bioisostere based on the specific failure mode of your lead compound.

BioisostereSelection Start Identify Phenylacetone Liability Q1 Is the Ketone Rapidly Reduced? Start->Q1 Q2 Is Solubility Poor? Q1->Q2 No Sol1 Use Oxetane (Blocks Reduction, Lowers LogP) Q1->Sol1 Yes Q3 Is Aromatic Oxidation the Main Clearance? Q2->Q3 No Q2->Sol1 Yes Sol2 Use Difluoromethylene (CF2) (Bioisosteric, Stable) Q3->Sol2 No (Linker Issue) Sol3 Use Bicyclo[1.1.1]pentane (Saturated Bioisostere) Q3->Sol3 Yes (Maintain Shape) Sol4 Use Pyridine/Heterocycle (Reduces Electron Density) Q3->Sol4 Yes (Need H-Bonding)

Caption: Figure 2. Strategic decision tree for remodeling the phenylacetone scaffold based on ADME liabilities.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Physicochemical Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). "The Role of Oxetanes in Drug Discovery." ChemMedChem. [Link]

From Precursor to Pharmacophore: The Chemical and Biological Divergence of 1-(6-chloropyridin-3-yl)propan-2-one and its Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and agrochemical development, the structural transition from a carbonyl to an amine is rarely just a synthetic step; it is a profound functional activation. This whitepaper provides an in-depth technical analysis of the physicochemical, synthetic, and pharmacological differences between the synthetic intermediate 1-(6-chloropyridin-3-yl)propan-2-one and its biologically active amine derivatives . By examining the chemoselective reductive amination workflow and the resulting target engagement at G-protein coupled receptors (GPCRs), we establish a comprehensive framework for understanding how a simple hybridization shift dictates biological efficacy.

Part I: Structural and Physicochemical Divergence

The core difference between the ketone precursor and its amine derivatives lies in the hybridization and electronic nature of the C2 position. The ketone features an


-hybridized, electrophilic carbonyl carbon that serves purely as a synthetic handle. In contrast, the amine derivative features an 

-hybridized, nucleophilic nitrogen capable of acting as both a hydrogen bond donor and acceptor.

This shift fundamentally alters the molecule's physiological behavior. At the physiological pH of 7.4, the amine is predominantly protonated (cationic), allowing it to form critical salt bridges within receptor binding pockets—a feature entirely absent in the neutral ketone.

Quantitative Data Summary
Property1-(6-chloropyridin-3-yl)propan-2-one1-(6-chloropyridin-3-yl)propan-2-amine
Molecular Formula C₈H₈ClNOC₈H₁₁ClN₂
Molecular Weight 169.61 g/mol 170.64 g/mol
C2 Hybridization

(Trigonal Planar)

(Tetrahedral)
Electronic Role Electrophile (Carbonyl Carbon)Nucleophile / Base (Amine Nitrogen)
Hydrogen Bonding Acceptor Only (O, N)Donor and Acceptor (-NH₂, N)
Physiological State NeutralProtonated (Cationic at pH 7.4)
Primary Utility Synthetic IntermediatePharmacophore / API Component

Part II: The Synthetic Bridge: Chemoselective Reductive Amination

The transformation from the ketone to the amine is achieved via reductive amination. To prevent the premature reduction of the ketone into an off-target alcohol, a highly chemoselective protocol utilizing is required[1].

ReductiveAmination K Ketone Precursor 1-(6-chloropyridin-3-yl)propan-2-one I Iminium Intermediate (Electrophilic) K->I AcOH, DCE -H2O A Amine Reagent (e.g., Methylamine) A->I AcOH, DCE -H2O R STAB Reduction NaBH(OAc)3 I->R Hydride Transfer F Amine Derivative (Target Pharmacophore) R->F Workup

Caption: Workflow of reductive amination from ketone to amine pharmacophore.

Self-Validating Experimental Protocol

Objective: Convert 1-(6-chloropyridin-3-yl)propan-2-one to its corresponding secondary amine (e.g., N-methyl derivative) without over-reducing the ketone.

Step 1: Iminium Formation (The Priming Phase)

  • Action: Dissolve 1.0 eq of the ketone and 1.05 eq of methylamine hydrochloride in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: DCE is chosen for its aprotic nature and excellent solubility profile, preventing premature hydride solvolysis[1]. Acetic acid serves a dual purpose: it neutralizes the amine hydrochloride to liberate the free base and lowers the pH to ~4-5, which is the optimal thermodynamic window for the dehydration of the hemiaminal into the electrophilic iminium ion[2].

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The system is validated to proceed only when the ketone peak (m/z 170 [M+H]⁺) diminishes by >90% and the intermediate imine mass (m/z 183[M+H]⁺) dominates the chromatogram.

Step 2: Chemoselective Hydride Transfer

  • Action: Cool the reaction to 0°C. Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (STAB). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: STAB is explicitly selected over Sodium Borohydride (NaBH₄). The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, rendering STAB too mild to reduce the C=O double bond of the ketone. However, the iminium ion formed in Step 1 is significantly more electrophilic than the ketone, allowing for exclusive, chemoselective reduction to the amine[1].

  • Self-Validation Check: Conduct FTIR spectroscopy on the reaction mixture. The complete disappearance of the sharp carbonyl stretch at ~1715 cm⁻¹ confirms that no unreacted ketone remains and no off-target alcohol was formed.

Step 3: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~8). Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB. Simultaneously, it ensures the newly formed amine is in its free-base (neutral) form, driving it into the organic layer during extraction.

  • Self-Validation Check: ¹H-NMR (CDCl₃) of the crude product must show the disappearance of the methyl ketone singlet (~2.1 ppm) and the emergence of a new methine multiplet (~2.9 ppm) coupled to the adjacent methyl group.

Part III: Pharmacological Significance & Target Engagement

1-(6-chloropyridin-3-yl)propan-2-one is biologically inert in the context of neuropharmacology. However, its amine derivatives are potent building blocks for central nervous system (CNS) agents, specifically[3].

The V1b receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary gland and the limbic system, playing a critical role in the Hypothalamic-Pituitary-Adrenal (HPA) axis[4]. Overactivation of this axis is a hallmark of stress-related disorders, including major depressive disorder (MDD) and anxiety.

When the amine derivative is synthesized into a complex scaffold (such as a 1,2,4-triazolone derivative), the basic nitrogen atom becomes protonated at physiological pH. This cationic center forms a critical salt bridge with conserved aspartate residues within the V1b receptor's transmembrane binding pocket. This competitive binding prevents AVP from activating the receptor, thereby halting the downstream Gq/11-coupled phospholipase C (PLC) cascade, preventing intracellular calcium spikes, and ultimately suppressing the stress-induced secretion of Adrenocorticotropic Hormone (ACTH)[4].

V1bPathway Stress Stress Stimulus Hypo Hypothalamus (AVP Release) Stress->Hypo V1b V1b Receptor (Pituitary Gland) Hypo->V1b Arginine Vasopressin Gq Gq/11 Protein Coupling V1b->Gq Ca Intracellular Ca2+ Spike Gq->Ca PLC Activation ACTH ACTH Secretion (HPA Axis) Ca->ACTH Drug Amine-Derived V1b Antagonist Drug->V1b Competitive Inhibition

Caption: HPA axis signaling pathway and V1b receptor inhibition by amine derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]

  • "Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders." PMC, National Institutes of Health, 2023. URL:[Link]

  • "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

  • "1,2,4-Triazolone Derivatives as V1b Receptor Antagonists." United States Patent US9193695B2, Google Patents, 2011.

Sources

Methodological & Application

Synthesis of (6-Chloro-pyridin-3-yl)propan-2-one from 6-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of (6-Chloro-pyridin-3-yl)propan-2-one from 6-chloronicotinaldehyde

Abstract

The this compound motif is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for targeted therapeutic agents, including novel insecticides and kinase inhibitors.[1][2][3] This application note provides a detailed, field-proven two-step protocol for the efficient synthesis of this key intermediate starting from the commercially available 6-chloronicotinaldehyde. The synthetic strategy hinges on a Wittig olefination to construct the carbon backbone, followed by a regioselective Wacker-Tsuji oxidation to install the ketone functionality. This guide is designed to provide researchers, chemists, and drug development professionals with a robust and reproducible methodology, complete with mechanistic insights, step-by-step protocols, and characterization data.

Scientific Rationale and Synthetic Strategy

The conversion of an aldehyde (R-CHO) to a methyl ketone (R-CH₂-C(O)-CH₃) represents a non-trivial synthetic transformation that requires a carefully planned two-carbon homologation and subsequent oxidation. Our selected strategy is designed for efficiency and control, employing two powerful and well-documented named reactions.

Overall Synthetic Transformation:

Caption: Overall two-step synthesis plan.

Step 1: Wittig Olefination for Carbon Backbone Extension

The initial challenge is to convert the aldehyde's carbonyl group into a C=C double bond while adding two carbons. The Wittig reaction is exceptionally suited for this purpose, as it forms the double bond with absolute regiochemical control.[4][5] The reaction involves a phosphonium ylide reacting with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[6][7]

We utilize ethyltriphenylphosphonium bromide to generate the necessary ylide, ethylidenetriphenylphosphorane. Deprotonation of the phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) generates the reactive ylide in situ.[6][8] This ylide then attacks the electrophilic carbonyl carbon of 6-chloronicotinaldehyde, proceeding through a characteristic four-membered oxaphosphetane intermediate, which collapses to furnish the desired alkene, 6-chloro-3-(prop-1-en-1-yl)pyridine, and the triphenylphosphine oxide byproduct.[7]

Step 2: Wacker-Tsuji Oxidation for Ketone Formation

With the propenyl group installed, the next step is to selectively oxidize the alkene to the target methyl ketone. The Wacker-Tsuji oxidation is the premier method for this transformation, particularly for the conversion of terminal alkenes to methyl ketones.[9][10][11] The reaction proceeds via a palladium(II) catalyst, which coordinates the alkene. Nucleophilic attack by water, typically on the more substituted carbon (Markovnikov's rule), is followed by a series of steps including β-hydride elimination and re-insertion, ultimately liberating the ketone product.[11][12]

To render the process catalytic in palladium, a co-oxidant is required to reoxidize the resulting Pd(0) back to the active Pd(II) state. A copper(I) or copper(II) salt is classically used for this purpose, with molecular oxygen serving as the terminal oxidant to regenerate the active copper species.[12][13] This catalytic system allows the reaction to proceed with only a small loading of the precious palladium catalyst.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents were sourced from commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar) and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system or by distillation over appropriate drying agents. Reactions were monitored by thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates. Purification was performed using flash column chromatography. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Protocol 1: Synthesis of 6-chloro-3-(prop-1-en-1-yl)pyridine

Wittig_Workflow cluster_0 Ylide Generation (Inert Atmosphere) cluster_1 Wittig Reaction cluster_2 Work-up & Purification A 1. Suspend Ethyltriphenylphosphonium Bromide in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add n-BuLi dropwise (Color change to deep orange/red) B->C D 4. Stir at 0 °C for 1 hr C->D E 5. Add solution of 6-Chloronicotinaldehyde in Anhydrous THF dropwise at 0 °C D->E F 6. Warm to RT and stir for 12-16 hr E->F G 7. Monitor by TLC for aldehyde consumption F->G H 8. Quench with saturated aq. NH4Cl G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Dry organic layer (Na2SO4), filter, concentrate I->J K 11. Purify by Flash Chromatography (Hexanes/Ethyl Acetate gradient) J->K L Isolated Intermediate K->L Characterize (NMR, MS)

Caption: Workflow for the Wittig Olefination step.

  • Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq). Suspend the salt in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe. A deep orange-red color will develop, indicating the formation of the phosphonium ylide.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 6-chloronicotinaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 6-chloro-3-(prop-1-en-1-yl)pyridine as a mixture of E/Z isomers.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask, add the 6-chloro-3-(prop-1-en-1-yl)pyridine (1.0 eq) from the previous step, palladium(II) chloride (PdCl₂, 0.05 eq), and copper(I) chloride (CuCl, 1.0 eq).

  • Add a solvent mixture of dimethylformamide (DMF) and water (typically 7:1 v/v).

  • Bubble a steady stream of oxygen (O₂) through the reaction mixture via a needle submerged below the solvent surface.

  • Reaction Execution: Heat the mixture to 50-60 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting alkene is consumed (typically 8-12 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

Quantitative Data Summary

Parameter Step 1: Wittig Reaction Step 2: Wacker Oxidation
Limiting Reagent 6-Chloronicotinaldehyde6-chloro-3-(prop-1-en-1-yl)pyridine
Molecular Weight 141.56 g/mol 153.61 g/mol
Key Reagents Ethyltriphenylphosphonium bromide (1.1 eq), n-BuLi (1.05 eq)PdCl₂ (0.05 eq), CuCl (1.0 eq), O₂ (excess)
Solvent Anhydrous THFDMF / H₂O (7:1)
Temperature 0 °C to RT50-60 °C
Typical Yield 75-85%65-75%
Product MW 153.61 g/mol 183.62 g/mol

Conclusion

This application note details a highly effective and reproducible two-step synthesis for this compound. The strategic combination of a Wittig olefination for controlled carbon-carbon bond formation and a subsequent Wacker-Tsuji oxidation for regioselective ketone installation provides a reliable pathway to this important synthetic intermediate. The protocols are robust and scalable, making them suitable for application in both academic research and industrial drug development settings.

References

  • Bavetsias, V., et al. (2010). Structure-based design of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry.
  • Suchail, S., et al. (2001). Toxicity and sublethal effects of imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2015). 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2020). Direct 1,2 Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2025). Aldehydes and Ketones (Summary). Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2023). One-Pot Transformation of Aldehydes to Ketones via Minisci-Type Reaction of Imines. Organic Letters. Available at: [Link]

  • YouTube. (2023). Organometallic Addition to Aldehydes and Ketones. YouTube. Available at: [Link]

  • ChemSrc. (n.d.). 6-Chloronicotinaldehyde. ChemSrc. Available at: [Link]

  • ACS Publications. (2023). Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O₂. ACS Omega. Available at: [Link]

  • Saskatchewan Open Education Resources. (n.d.). Reactions of α,β-unsaturated Aldehydes and Ketones. University of Saskatchewan. Available at: [Link]

  • YouTube. (2021). Grignard Reagents. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2019). Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Available at: [Link]

  • Saskatchewan Open Education Resources. (n.d.). Multiple Additions of Organometallic Reagents to Acyl Compounds. University of Saskatchewan. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. ResearchGate. Available at: [Link]

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Morrison & Boyd. (n.d.). α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-chloropyridine. Google Patents.
  • Iraqi National Journal of Chemistry. (n.d.). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi National Journal of Chemistry. Available at: [Link]

  • YouTube. (2021). Grignard reactions. YouTube. Available at: [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

  • ChemTalk. (2023). Organometallic Chemistry, Compounds, and Reactions. ChemTalk. Available at: [Link]

  • Wikipedia. (n.d.). Wacker process. Wikipedia. Available at: [Link]

  • Stack Exchange. (2019). Synthetic steps for the interconversion between aldehydes and ketones. Chemistry Stack Exchange. Available at: [Link]

  • ChemicalDesk. (2011). Wacker Oxidation (Palladium-catalysed oxidation of alkenes). ChemicalDesk. Available at: [Link]

  • Khan Academy. (n.d.). Synthesis using Grignard reagents_Part1. Khan Academy. Available at: [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • Wiley Online Library. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation. Wiley Online Library. Available at: [Link]

  • Google Patents. (n.d.). One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate. Google Patents.
  • Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. Available at: [Link]

  • YouTube. (2017). CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes. YouTube. Available at: [Link]

  • Web Pages. (n.d.). Grignard Reaction. Available at: [Link]

  • OpenStax. (2023). Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. Available at: [Link]

Sources

Application Note: Utilizing (6-Chloro-pyridin-3-yl)propan-2-one as a Reference Standard for the Quantification of Neonicotinoid Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Neonicotinoids represent a significant class of insecticides, and monitoring their environmental fate and metabolic pathways is crucial for both ecological and human health risk assessments.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (6-Chloro-pyridin-3-yl)propan-2-one as an analytical standard for the quantification of neonicotinoid metabolites. We present a robust and validated protocol for sample preparation from complex matrices and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to ensure high levels of accuracy, precision, and trustworthiness in results.

Introduction: The Significance of Neonicotinoid Metabolite Monitoring

Neonicotinoids are systemic insecticides, meaning they are absorbed by the plant and distributed throughout its tissues.[3] When ingested by insects, they act as agonists of the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[3][4] However, the parent compounds undergo metabolic transformation in plants, animals, and the environment, leading to a variety of metabolites.[5][6] Some of these metabolites can be as, or even more, toxic than the parent compound, while others are key indicators of exposure.

This compound is a metabolite of certain neonicotinoid insecticides. Its accurate quantification is essential for a comprehensive understanding of the total toxicological burden and for biomonitoring studies. This document provides the foundational protocols to empower laboratories to perform this critical analysis.

The Analytical Standard: this compound

A reliable analytical standard is the cornerstone of any quantitative analysis. It is imperative to source a certified reference material (CRM) of this compound with a known purity to ensure the accuracy of the calibration curve and, consequently, the final reported concentrations.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C8H8ClNO
Molecular Weight 169.61 g/mol
Appearance Typically a solid
Solubility Soluble in organic solvents like acetonitrile and methanol

Experimental Workflow: From Sample to Result

The overall workflow for the analysis of neonicotinoid metabolites using this compound as a standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Environmental or Biological Matrix Extraction QuEChERS or SPE Sample->Extraction Cleanup d-SPE or SPE Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation Reversed-Phase HPLC/UHPLC Concentration->LC_Separation MS_Detection Triple Quadrupole MS/MS (MRM) LC_Separation->MS_Detection Calibration Standard Curve Generation MS_Detection->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General experimental workflow for the analysis of neonicotinoid metabolites.

Detailed Protocols

Preparation of Standard Solutions

Rationale: Accurate preparation of stock and working standard solutions is fundamental for generating a reliable calibration curve. The use of a certified reference material (CRM) is highly recommended.

Materials:

  • This compound certified reference standard

  • HPLC-grade acetonitrile

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the this compound standard.

    • Quantitatively transfer the standard to a 100 mL volumetric flask.

    • Dissolve and bring to volume with acetonitrile.

    • Store at -20°C in an amber vial. This stock solution is typically stable for up to 3 months.[7]

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the primary stock solution with acetonitrile or the initial mobile phase composition.

    • A typical calibration curve might include concentrations ranging from 0.05 ng/mL to 20 ng/mL.[8]

Sample Preparation: QuEChERS Protocol for Solid Matrices (e.g., Soil, Food)

Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices due to its simplicity and high-throughput nature.[9][10]

Materials:

  • Homogenized sample

  • Acetonitrile (1% acetic acid)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (1% acetic acid).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing PSA and C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Water, Urine)

Rationale: SPE is a robust method for the extraction and pre-concentration of analytes from liquid samples, providing excellent cleanup and recovery.[9][11]

Materials:

  • Liquid sample

  • SPE cartridges (e.g., polymeric reversed-phase)

  • Methanol

  • Deionized water

  • Formic acid

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading:

    • Acidify the sample (e.g., 100 mL) with formic acid to a pH of ~3.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution:

    • Elute the analytes with 5 mL of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Analysis

Rationale: Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity, making it the gold standard for the trace-level quantification of pesticide residues.[9][12]

Liquid Chromatography Parameters
ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Parameters
ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of this compound
Product Ions (Q3) At least two specific fragment ions for confirmation
Collision Energy Optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Note: The specific MRM transitions and collision energies for this compound must be determined experimentally by infusing a standard solution into the mass spectrometer.

Data Analysis and Quality Control

A linear calibration curve should be generated by plotting the peak area of the analyte against the concentration of the working standards. The concentration of this compound in the samples is then calculated using the regression equation of the calibration curve.

Quality Control Measures:

  • Method Blank: An analyte-free matrix sample processed through the entire analytical procedure to check for contamination.

  • Matrix Spikes: A pre-spiked sample at a known concentration to assess method accuracy and recovery. Acceptable recoveries are typically within 70-120%.[13]

  • Duplicate Samples: Analyzing a sample in duplicate to assess method precision. The relative standard deviation (RSD) should ideally be below 20%.[12]

Conclusion

This application note provides a comprehensive and scientifically sound framework for the use of this compound as a standard for the quantification of neonicotinoid metabolites. By following these detailed protocols, researchers can achieve reliable and reproducible results, contributing to a better understanding of the environmental impact and metabolic fate of this important class of insecticides.

References

  • Research Trends. (n.d.). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, environmental matrices. Retrieved from [Link]

  • Agilent Technologies. (2024, October 15). Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. Retrieved from [Link]

  • MDPI. (2024, August 21). Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement. Retrieved from [Link]

  • ACS Publications. (2010, August 23). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • ConnectSci. (2019, March 21). A simple method for the analysis of neonicotinoids and their metabolites in human urine. Retrieved from [Link]

  • PubMed. (2011, September 15). [Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: six cases with subacute nicotinic symptoms]. Retrieved from [Link]

  • MDPI. (2019, July 30). Matrix-Induced Sugaring-Out: A Simple and Rapid Sample Preparation Method for the Determination of Neonicotinoid Pesticides in Honey. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS conditions for the detection of neonicotinoid insecticides and their fragments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Residue detection and correlation analysis of multiple neonicotinoid insecticides and their metabolites in edible herbs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: Six cases with subacute nicotinic symptoms. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Retrieved from [Link]

  • Semantic Scholar. (2023, August 31). Selected neonicotinoids and associated risk for aquatic organisms. Retrieved from [Link]

  • MDPI. (2020, September 27). Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 5). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Refined Methodology for the Determination of Neonicotinoid Pesticides and Their Metabolites in Honey Bees and Bee Products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • PubMed. (2011, June 1). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from [Link]

  • RSC Publishing. (n.d.). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity a. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). DETERMINATION OF FOUR NEONICOTINOID INSECTICIDE RESIDUES IN COTTON SEED OIL USING MATRIX SOLID-PHASE DISPERSION COUPLED TO HIGH-. Retrieved from [Link]

  • Frontiers. (2020, May 19). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Retrieved from [Link]

  • Britannica. (2022, December 20). Neonicotinoid. Retrieved from [Link]

  • PubMed. (2011, April 13). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of (6-chloropyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination in Synthesizing Bioactive Pyridines

The (6-chloropyridin-3-yl) moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its presence is notable in pharmaceuticals targeting a range of conditions, from neurological disorders to infectious diseases[1]. The synthesis of derivatives based on this scaffold is therefore of high interest to researchers in drug discovery and development. Reductive amination stands out as a robust and versatile method for introducing diverse amine functionalities, transforming a simple ketone precursor like (6-chloropyridin-3-yl)propan-2-one into a library of valuable secondary and tertiary amines.

This in-depth technical guide provides detailed protocols and expert insights into the reductive amination of (6-chloropyridin-3-yl)propan-2-one. We will explore various methodologies, from the use of common borohydride reagents to catalytic hydrogenation, offering a comprehensive resource for scientists seeking to leverage this powerful transformation.

Reaction Overview and Mechanism

Reductive amination is a two-step process, often performed in a single pot, that converts a carbonyl group into an amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This intermediate is subsequently reduced to the final amine product. The choice of reducing agent is critical, as it must selectively reduce the C=N double bond of the imine or iminium ion in the presence of the starting ketone.

Protocol I: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and selective reducing agent particularly well-suited for one-pot reductive aminations. Its reduced reactivity towards ketones minimizes the formation of the corresponding alcohol byproduct.

Rationale for Reagent Selection:
  • Selectivity: STAB is less reactive than sodium borohydride and will preferentially reduce the protonated imine intermediate over the starting ketone.

  • Mild Conditions: The reaction can be performed at room temperature, which is beneficial for substrates with sensitive functional groups.

  • Broad Scope: It is effective for a wide range of primary and secondary amines.

Experimental Protocol:

Materials:

  • (6-chloropyridin-3-yl)propan-2-one

  • Primary or Secondary Amine (e.g., Benzylamine, Morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add (6-chloropyridin-3-yl)propan-2-one (1.0 eq.).

  • Dissolve the ketone in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add the desired primary or secondary amine (1.0-1.2 eq.).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

  • For less reactive ketones or amines, a catalytic amount of acetic acid (0.1-0.5 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Purification Strategy:

Amines can exhibit tailing on silica gel due to their basicity. To mitigate this, it is recommended to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol II: Stepwise Reductive Amination using Sodium Borohydride

For certain substrates, particularly with less reactive ketones or when side reactions are a concern, a two-step (indirect) reductive amination can be advantageous. This involves the pre-formation and sometimes isolation of the imine, followed by its reduction.

Rationale for a Stepwise Approach:
  • Driving Imine Formation: By removing the water formed during imine formation (e.g., using a Dean-Stark apparatus or a drying agent), the equilibrium can be shifted towards the imine, which is beneficial for less reactive partners.

  • Use of a Stronger Reducing Agent: Once the ketone is consumed, a less selective but more powerful reducing agent like sodium borohydride (NaBH₄) can be used to reduce the imine.

Experimental Protocol:

Step 1: Imine Formation

Materials:

  • (6-chloropyridin-3-yl)propan-2-one

  • Primary Amine (e.g., Aniline)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Catalytic amount of p-Toluenesulfonic acid (p-TSA)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (6-chloropyridin-3-yl)propan-2-one (1.0 eq.), the primary amine (1.0-1.1 eq.), and a catalytic amount of p-TSA in toluene.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected (or the reaction is complete by TLC/LC-MS), cool the reaction mixture to room temperature.

  • The imine can either be isolated by removing the solvent under reduced pressure or used directly in the next step.

Step 2: Reduction of the Imine

Materials:

  • Crude imine from Step 1

  • Methanol or Ethanol

  • Sodium Borohydride (NaBH₄)

Procedure:

  • Dissolve the crude imine in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in portions.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography as described in Protocol I.

Protocol III: Catalytic Hydrogenation

For a greener and often more scalable approach, catalytic hydrogenation is an excellent alternative to hydride-based reductions. This method avoids the use of stoichiometric metal hydrides and generates water as the only byproduct.

Rationale for Catalytic Hydrogenation:
  • Atom Economy: This method is highly atom-economical.

  • Scalability: Catalytic hydrogenation is often more amenable to large-scale synthesis.

  • Cleanliness: Work-up is typically simpler, involving filtration to remove the catalyst.

Experimental Protocol:

Materials:

  • (6-chloropyridin-3-yl)propan-2-one

  • Primary or Secondary Amine

  • Palladium on Carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO₂)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • To a hydrogenation flask, add (6-chloropyridin-3-yl)propan-2-one (1.0 eq.) and the amine (1.0-1.2 eq.).

  • Add a suitable solvent such as methanol or ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere with a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or acid-base extraction if necessary.

Data Presentation

ProtocolReducing AgentSolventTemperatureTypical Reaction TimeKey Advantages & Considerations
I Sodium TriacetoxyborohydrideDCE or DCMRoom Temp.2-24 hoursMild, selective, one-pot procedure.
II Sodium BorohydrideMethanol/Ethanol0 °C to Room Temp.1-4 hours (reduction step)Good for less reactive substrates; allows for imine isolation.
III H₂ / Pd/C or PtO₂Methanol/EthanolRoom Temp.4-48 hoursGreen, scalable, simple work-up. Potential for de-chlorination.

Visualization of Workflows

Reductive_Amination_Workflows cluster_0 Protocol I: One-Pot with STAB cluster_1 Protocol II: Stepwise with NaBH4 cluster_2 Protocol III: Catalytic Hydrogenation P1_Start (6-chloropyridin-3-yl)propan-2-one + Amine P1_React Add NaBH(OAc)3 in DCE/DCM P1_Start->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_Product Final Product P1_Purify->P1_Product P2_Start (6-chloropyridin-3-yl)propan-2-one + Amine P2_Imine Imine Formation (Dean-Stark, Toluene) P2_Start->P2_Imine P2_Reduce Reduction with NaBH4 in MeOH/EtOH P2_Imine->P2_Reduce P2_Workup Aqueous Work-up & Extraction P2_Reduce->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product P2_Purify->P2_Product P3_Start (6-chloropyridin-3-yl)propan-2-one + Amine P3_React H2, Pd/C in MeOH/EtOH P3_Start->P3_React P3_Filter Catalyst Filtration P3_React->P3_Filter P3_Purify Purification (optional) P3_Filter->P3_Purify P3_Product Final Product P3_Purify->P3_Product

Figure 1. Comparative workflows for the reductive amination of (6-chloropyridin-3-yl)propan-2-one.

Characterization of Products

The successful synthesis of the target amine can be confirmed by a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (typically >200 ppm) and the appearance of new signals corresponding to the N-alkyl group and the newly formed C-H bond at the former carbonyl carbon are indicative of a successful reaction.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the expected mass of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the ketone (around 1710 cm⁻¹) and the appearance of N-H stretching bands (for secondary amines, around 3300-3500 cm⁻¹) are key indicators.

Troubleshooting and Field-Proven Insights

  • Slow or Incomplete Reaction: If the reaction is sluggish, especially with electron-poor or sterically hindered amines, consider adding a catalytic amount of a weak acid like acetic acid to promote imine formation. For the stepwise protocol, ensure complete removal of water during imine formation.

  • Formation of Alcohol Byproduct: This is more common with less selective reducing agents like NaBH₄ in a one-pot setting. Switching to STAB (Protocol I) or employing the stepwise method (Protocol II) can mitigate this.

  • Over-alkylation of Primary Amines: The formation of a tertiary amine from a primary amine can sometimes occur. Using a slight excess of the primary amine can help to minimize this.

  • Dechlorination during Catalytic Hydrogenation: The chlorine atom on the pyridine ring can be susceptible to hydrogenolysis, especially with palladium catalysts. If this is observed, switching to a different catalyst like PtO₂ or using a shorter reaction time may be beneficial.

Conclusion

The reductive amination of (6-chloropyridin-3-yl)propan-2-one is a highly effective and versatile strategy for the synthesis of a diverse range of substituted amines. By carefully selecting the appropriate protocol and reaction conditions, researchers can efficiently generate libraries of compounds for further investigation in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023, October 27). Reductive amination. In Wikipedia. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(6-Chloropyridin-3-yl)propan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(6-Chloropyridin-3-yl)propan-2-one is a highly versatile building block in medicinal chemistry and drug development. However, researchers frequently report rapid degradation, oligomerization, or complete polymerization of the material during storage or under basic reaction conditions. This guide provides an authoritative, mechanistic breakdown of why this occurs and offers validated, step-by-step protocols to safely handle, store, and react this compound.

Section 1: The Mechanism of Polymerization (The "Why")

To prevent polymerization, one must understand the inherent reactivity of the molecule. 1-(6-Chloropyridin-3-yl)propan-2-one is a bifunctional molecule that acts as both its own nucleophile and electrophile:

  • The Nucleophile: The alpha-protons of the propan-2-one (ketone) moiety are acidic. In the presence of even mild bases, or through slow tautomerization, an enolate or enol is generated.

  • The Electrophile: The 6-chloro position on the pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen stabilizes the dearomatized anionic intermediate (Meisenheimer complex)[1].

When an enolate is formed, it rapidly attacks the 6-chloro position of an adjacent molecule, displacing the chloride ion and forming a C–C bond [2]. This dimerization leaves the newly formed molecule with both an enolizable ketone and an intact 6-chloropyridine, allowing the cycle to repeat indefinitely until a polymeric tar is formed.

SNAr_Mechanism A 1-(6-Chloropyridin-3-yl) propan-2-one B Enolate Intermediate (Nucleophile) A->B Base (-H+) C Meisenheimer Complex (at C6 of another molecule) B->C Attack on C6 (SNAr) D Dimer Formation (Chloride expelled) C->D -Cl⁻ E Oligomerization / Polymerization D->E Repeated Cycles

Bifunctional self-condensation pathway via SNAr.

Section 2: Storage & Handling Protocols (The "Prevention")

Because self-condensation requires either thermal energy (for enol-driven SNAr) or a base (for enolate-driven SNAr), controlling the environment is critical [3].

Validated Storage Methodology
  • Aliquot Immediately: Upon receipt or synthesis, aliquot the neat material into small, single-use amber glass vials to prevent repeated freeze-thaw cycles and moisture exposure.

  • Inert Atmosphere: Purge each vial with dry Argon or Nitrogen. Oxygen and trace atmospheric moisture can catalyze degradation pathways.

  • Seal and Store: Cap tightly with PTFE-lined septa, wrap with Parafilm, and store at -20°C .

  • Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture into the sample.

Quantitative Stability Profile

The following table summarizes the stability of 1-(6-Chloropyridin-3-yl)propan-2-one under various standard laboratory conditions.

ConditionSolventTemperatureHalf-Life / StabilityPrimary Degradation Pathway
Neat (Solid/Oil) None-20°C> 12 monthsNone (Stable)
Neutral Solution DCM / Toluene25°C> 4 weeksTrace Aldol Condensation
Mild Basic Solution K2CO3 in DMF25°C< 1 hourRapid SNAr Polymerization
Strong Basic Solution LDA in THF-78°CStable if kept < -60°CSNAr (Kinetically frozen)
Acidic Solution HCl in Dioxane25°C> 1 weekEnol-driven Aldol (Slow)

Section 3: Reaction Troubleshooting & FAQs (The "Solutions")

Q1: My sample turned into a dark, intractable tar when I added a mild base (e.g., K2CO3 or Et3N) to my reaction mixture. What happened? A: You triggered an uncontrolled SNAr polymerization. Mild bases generate a small equilibrium concentration of the enolate. In polar aprotic solvents like DMF or DMSO, the enolate is poorly solvated and highly reactive, immediately attacking the 6-chloropyridine of another molecule. To fix this, you must either change your synthetic route to avoid basic conditions or protect the ketone prior to base exposure.

Q2: How can I perform an alkylation on the alpha-carbon without polymerizing the starting material? A: You must rely on kinetic control. Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C) in THF. At -78°C, the enolate is formed quantitatively and rapidly, but the kinetic barrier for the intermolecular SNAr reaction is too high for polymerization to occur. Add your highly reactive electrophile (e.g., methyl iodide) to the cold enolate solution, and quench the reaction before allowing it to warm above -60°C.

Q3: I need to subject the molecule to a Suzuki coupling under basic conditions at elevated temperatures. What is the best strategy? A: You must temporarily remove the nucleophilic character of the molecule by protecting the ketone as a ketal. Ketalization completely blocks enolate formation, rendering the molecule stable to basic conditions and elevated temperatures.

Step-by-Step Ketal Protection Protocol (Self-Validating)
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1.0 equivalent of 1-(6-Chloropyridin-3-yl)propan-2-one in anhydrous toluene (0.2 M).

  • Reagents: Add 5.0 equivalents of ethylene glycol and 0.1 equivalents of p-toluenesulfonic acid (p-TsOH).

  • Reflux: Heat the mixture to reflux (approx. 110°C). Water will azeotrope into the Dean-Stark trap. Continue until water collection ceases (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 to neutralize the acid, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation (Critical Step): Verify complete protection via IR spectroscopy by confirming the disappearance of the sharp ketone C=O stretch at ~1715 cm⁻¹. Alternatively, use ¹H NMR to confirm the shift of the alpha-protons and the appearance of the ketal ethylene bridge protons at ~3.9 ppm.

Ketal_Protection A Unprotected Ketone (Polymerization Risk) B Add Ethylene Glycol + cat. p-TsOH in Toluene A->B C Dean-Stark Reflux (-H2O) B->C D Ketal-Protected Chloropyridine C->D E Safe Downstream Basic Reactions D->E Enolate formation blocked

Ketal protection workflow to prevent enolate-driven polymerization.

References

  • Thermo Fisher Scientific. "Active chloro-heterocycles." Fisher Scientific Technical Support. Available at: [Link]

  • Shivers, Grant N. "Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds." Iowa Research Online, University of Iowa (2022). Available at: [Link]

  • Wenyuan Qian, et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides." ResearchGate (2015). Available at: [Link]

Technical Support Center: Storage & Handling of Chloropyridine Acetones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Topic: Storage Stability & Troubleshooting at -20°C Ticket ID: REF-CPA-2026-T20 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Why" Behind the Protocol

Welcome to the technical support hub for Chloropyridine Acetones (e.g., 1-(6-chloropyridin-3-yl)propan-2-one). These compounds are critical "push-pull" intermediates in drug discovery, often serving as precursors for bicyclic heterocycles.[1]

The Core Challenge: While the chloropyridine ring provides stability, the acetyl (ketone) side chain introduces significant reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, increasing the acidity of the


-protons on the acetone side chain.[1] This makes the molecule prone to self-catalyzed aldol condensation  and N-oxidation , even in the absence of external reagents.[1]

Storage Mandate: Storage at -20°C is not merely a precaution; it is a kinetic requirement to arrest the thermodynamic slide toward dimerization and oxidation.[1]

Mechanism of Instability (Visual Guide)

Understanding the degradation pathway is essential for troubleshooting.[1] The diagram below illustrates the two primary failure modes: Dimerization (driven by acidity) and Oxidation (driven by air exposure).

G Compound Chloropyridine Acetone (Intact Monomer) Trigger_Heat Trigger: Heat / Light (> -20°C) Compound->Trigger_Heat Trigger_Air Trigger: Oxygen / Moisture Compound->Trigger_Air Enolate Enolate Intermediate (High Reactivity) Trigger_Heat->Enolate Proton Transfer NOxide Pyridine N-Oxide (Polar Impurity) Trigger_Air->NOxide Oxidation Dimer Aldol Condensation Product (Yellow/Orange Solid) Enolate->Dimer Self-Reaction

Figure 1: Primary degradation pathways.[1] The electron-deficient pyridine ring facilitates enolate formation, leading to dimerization (yellowing) if temperature is uncontrolled.[1]

Troubleshooting & FAQs

This section addresses specific observations reported by researchers handling these intermediates.

Category A: Visual & Physical Changes

Q: My sample was white when purchased but has turned yellow/orange after 3 months at -20°C. Is it compromised?

  • Diagnosis: This indicates the onset of aldol condensation . The dimerized product is highly conjugated (chromophore), causing intense color change even at trace levels (<1%).[1]

  • Action:

    • Perform LC-MS.[1] If the dimer peak (2M - H₂O) is <2%, the material is likely salvageable via recrystallization (usually from isopropyl alcohol/hexanes, depending on specific lipophilicity).[1]

    • If stored under Argon, check the seal.[1] Oxygen ingress accelerates this process by forming peroxides that catalyze the condensation.[1]

Q: The material looks "wet" or sticky upon removing from the freezer.

  • Diagnosis: Hygroscopic Failure .[1] Pyridine derivatives are notorious for scavenging atmospheric moisture.[1] If the vial was opened while cold, water condensed onto the solid.[1]

  • Action:

    • Immediate: Do not use for water-sensitive reactions (e.g., Grignard additions).[1]

    • Remediation: Dissolve in DCM, dry over MgSO₄, filter, and concentrate.[1] Store in a desiccator.

Category B: Experimental Impact

Q: I am seeing low yields in my reductive amination reaction.

  • Root Cause: If the material has partially formed the N-oxide , the pyridine nitrogen is no longer available to act as a base/ligand, and the electronic properties of the ring shift, potentially deactivating the ketone.[1]

  • Verification: Check 1H NMR. N-oxide formation causes a distinct downfield shift of the pyridine ring protons (typically 0.2 - 0.4 ppm shift).[1]

Validated Protocols

Protocol 1: The "Zero-Condensation" Thaw Cycle

Objective: To bring -20°C samples to room temperature without introducing water.[1]

  • Retrieval: Remove the vial from the -20°C freezer.

  • Desiccation: Immediately place the sealed vial into a desiccator containing active silica gel or Drierite™.[1]

  • Equilibration: Allow to stand for 45–60 minutes .

    • Why? The glass surface must reach 20°C. Opening a cold vial (e.g., at 4°C) in a 50% humidity lab will instantly condense water inside the vial.

  • Opening: Open the vial only inside a fume hood or glovebox.

  • Blanketing: Before re-closing, flush the headspace with a gentle stream of Argon or Nitrogen for 15 seconds.[1]

Protocol 2: Long-Term Storage Aliquoting

Objective: Prevent freeze-thaw cycles which accelerate crystal lattice degradation.[1]

If you plan to use the batch over >3 months, do not store in a single bulk container.

StepActionMechanism of Protection
1 Dissolve bulk material in anhydrous solvent (e.g., DCM) or handle as solid in glovebox.[1]Minimizes air contact time.[1]
2 Aliquot into amber glass vials (single-use quantities).Amber glass blocks UV light (prevents radical formation).[1]
3 Evaporate solvent (if used) under high vacuum.[1]Removes volatile impurities.
4 Backfill with Argon/Nitrogen.[1]Displaces O₂, preventing N-oxide formation [1].[1]
5 Seal with Parafilm® over the cap.[1]Secondary barrier against moisture ingress.
6 Store at -20°C.Kinetic suppression of dimerization.[1]

Stability Data Matrix

The following table summarizes the stability window based on storage conditions. Data is derived from accelerated stability studies of analogous acetyl-pyridine derivatives [2, 3].[1]

ConditionEstimated StabilityPrimary Risk Factor
-20°C (Inert Gas) 12–24 Months Minimal.[1] Slow dimerization possible over years.[1]
-20°C (Air Headspace) 6–12 Months N-Oxide formation; surface crusting.
+4°C (Fridge) 1–3 Months Gradual yellowing (condensation).[1]
+25°C (Benchtop) < 2 Weeks Rapid dimerization; deliquescence if humid.[1]
Solution (RT) < 24 Hours High risk of reaction with solvent or self.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved March 1, 2026, from [Link][1]

  • Wipf, P. (2014).[1][2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: 6-Chloropyridylacetone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(6-chloro-3-pyridyl)-2-propanone (commonly referred to as 6-chloropyridylacetone). As a critical intermediate in the development of neonicotinoids and various pharmaceutical active ingredients, its synthesis presents unique chemical challenges.

Historically, the synthesis of pyridylacetones has been plagued by extremely low yields—sometimes as low as 2%—due to the inherent instability of the products and their propensity for rapid decomposition and self-condensation[1]. This guide provides field-proven insights, mechanistic causality, and validated protocols to optimize your yields across the two primary synthetic pathways: the classical Claisen Condensation Route and the modern Palladium-Catalyzed


-Arylation Route .

Quantitative Route Comparison

Before troubleshooting, it is crucial to select the synthetic route that best matches your laboratory's capabilities and purity requirements.

Table 1: Performance Metrics of Synthetic Routes

MetricClaisen Condensation RoutePd-Catalyzed

-Arylation
Typical Yield 45% – 55%75% – 85%
Primary Impurity Deacetylated pyridine (Retro-Claisen)3-pyridylacetone (Dehalogenation)
Scalability High (Low-cost bulk reagents)Medium (High catalyst/ligand cost)
Reaction Time 12 – 16 hours (2 steps)4 – 6 hours (1 step)
E-Factor High (Significant aqueous waste)Low (Solvent highly recoverable)

Troubleshooting FAQs

Q1: Why am I seeing massive decomposition of my -keto ester intermediate during workup in the Claisen route?

A1: You are likely experiencing a Reverse Claisen (Retro-Claisen) Condensation . Pyridyl


-diketones and 

-keto esters are highly susceptible to retro-Claisen cleavage in alkaline or even neutral aqueous conditions[2]. The electron-deficient pyridine ring acts as an electron sink, stabilizing the enolate leaving group during the cleavage of the C-C bond. Fix: Never use basic hydrolysis. You must use strictly acidic conditions (e.g., 6M HCl) for the hydrolysis/decarboxylation step. Acid protonates the pyridine nitrogen, removing its ability to stabilize the leaving group and effectively shutting down the decomposition pathway.
Q2: In the Pd-catalyzed -arylation of acetone with 2-chloro-5-bromopyridine, I am getting significant dehalogenation at the 2-position. How do I prevent this?

A2: The 2-chloro group on the pyridine ring is highly activated toward oxidative addition by the palladium catalyst. If your ligand lacks sufficient steric bulk, the palladium center will insert into the C-Cl bond instead of the desired C-Br bond. Fix: Switch your ligand. Modern cross-coupling techniques utilize highly active, sterically demanding ligands like YPhos or MorDalPhos. These bulky, electron-rich ligands accelerate reductive elimination and sterically shield the Pd center, allowing for selective monoarylation at the bromine site under mild conditions while leaving the chlorine intact[3][4].

Q3: My overall yield for the Claisen route is stuck at 30% due to the self-condensation of ethyl acetate.

A3: Sodium hydride (NaH) often acts as both a base and a nucleophile, leading to the self-condensation of ethyl acetate (forming ethyl acetoacetate) before it can react with the ethyl 6-chloronicotinate. Fix: Alter the order of addition. Pre-form the enolate of ethyl acetate using a non-nucleophilic base like LiHMDS at -78 °C, or use a massive excess of ethyl acetate as the reaction solvent to drive the kinetics toward the cross-condensation product.

Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following causal methodologies.

Protocol A: Optimized Claisen Condensation & Acidic Hydrolysis

Mechanism: Base-promoted ester condensation followed by acid-catalyzed decarboxylation.

  • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under argon. Add anhydrous ethyl acetate (2.0 eq) dropwise over 30 minutes.

  • Condensation: Slowly add ethyl 6-chloronicotinate (1.0 eq) dissolved in THF. Stir at room temperature for 4 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl (maintaining pH ~6-7). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the crude

    
    -keto ester.
    
  • Acidic Hydrolysis (Critical Step): Suspend the crude intermediate in 6M HCl (10 volumes). Reflux at 100 °C for 6 hours. Causality: The low pH protonates the pyridine ring, preventing retro-Claisen cleavage while promoting standard ester hydrolysis and subsequent decarboxylation.

  • Neutralization: Cool the reactor to 0 °C. Carefully adjust the pH to 7.0 using 4M NaOH. Extract with dichloromethane, dry, and concentrate to yield the target 6-chloropyridylacetone.

Protocol B: Palladium-Catalyzed -Arylation

Mechanism: Enolate cross-coupling via Pd(0)/Pd(II) catalytic cycle.

  • Catalyst Preparation: In an argon-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and YPhos ligand (4 mol%) in anhydrous toluene. Stir for 15 minutes to pre-form the active catalyst complex.

  • Reagent Addition: To the catalyst solution, add 2-chloro-5-bromopyridine (1.0 eq), anhydrous acetone (3.0 eq), and LiHMDS (1.2 eq).

  • Coupling: Seal the vessel and heat to 60 °C for 5 hours. Causality: The steric bulk of YPhos enforces chemoselectivity, preventing the Pd center from interacting with the 2-chloro position, thereby eliminating dehalogenation impurities.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate the pure ketone.

Pathway & Troubleshooting Visualizations

G Start1 Ethyl 6-chloronicotinate + EtOAc Claisen Claisen Condensation (NaH / THF) Start1->Claisen Start2 2-Chloro-5-bromopyridine + Acetone PdCat Pd-Catalyzed α-Arylation (Pd-YPhos, Base) Start2->PdCat Intermediate β-Keto Ester Intermediate Claisen->Intermediate Product 6-Chloropyridylacetone (Target) PdCat->Product Bulky Ligand Dehal Dehalogenation Impurity PdCat->Dehal Unselective Ligand Hydrolysis Hydrolysis & Decarboxylation (Acidic, Δ) Intermediate->Hydrolysis pH < 2 Retro Retro-Claisen Decomposition Intermediate->Retro Alkaline workup Hydrolysis->Product

Figure 1: Synthetic pathways to 6-chloropyridylacetone highlighting major failure modes.

Troubleshooting Issue Low Yield / Impurities Route Identify Synthetic Route Issue->Route Claisen Claisen Route Route->Claisen Pd Pd-Catalyzed Route Route->Pd Check1 Check Workup pH Claisen->Check1 Check2 Check Impurity Profile Pd->Check2 Fix1 Use strictly acidic hydrolysis (pH < 2) Check1->Fix1 If Retro-Claisen Fix2 Switch to bulky YPhos or MorDalPhos ligand Check2->Fix2 If Dehalogenation

Figure 2: Troubleshooting decision matrix for low yields in pyridylacetone synthesis.

References

  • Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. marshall.edu. 1

  • α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. researchgate.net. 3

  • Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions. researchgate.net.4

  • Modular Assembly of High-Potential Zinc Porphyrin Photosensitizers Attached to TiO2 with a Series of Anchoring. yale.edu. 2

Sources

Technical Support Center: Troubleshooting Low Yields in the Henry Reaction of Chloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in the Henry reaction, specifically when using chloropyridine-based substrates. The electron-deficient nature of the pyridine ring, coupled with the potential for catalyst inhibition by the nitrogen lone pair, presents a unique set of challenges that require careful consideration of reaction parameters.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Low Yields Head-On

Here, we address common problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Problem 1: Low or No Conversion of the Starting Aldehyde

Question: "My Henry reaction with 2-chloro-4-pyridinecarboxaldehyde shows minimal conversion of the starting material, even after 48 hours. I'm using triethylamine as a base and ethanol as a solvent. What are the likely causes and how can I improve the conversion?"

Answer: Low conversion is a frequent issue when working with electron-deficient heteroaromatic aldehydes like chloropyridines. The causes can be multifaceted, ranging from insufficient reactivity of the nucleophile to non-optimal reaction conditions. Let's break down the potential culprits and solutions.

  • Insufficient Base Strength: While triethylamine is a common organic base, the pKa of nitroalkanes is approximately 10-17 in DMSO.[2][3] A base may not be strong enough to generate a sufficient concentration of the nitronate anion to drive the reaction forward, especially with a deactivated aldehyde.

    • Solution: Consider using a stronger base. Inorganic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a catalytic amount of a stronger base like potassium tert-butoxide can be more effective. Phase-transfer catalysts (PTCs) in a biphasic system can also enhance the deprotonation of the nitroalkane.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with metal-based catalysts, potentially inhibiting their activity.[1]

    • Solution: If using a metal catalyst, consider using a ligand that can form a more stable complex with the metal, reducing the inhibitory effect of the pyridine nitrogen. Alternatively, organocatalysts, such as chiral guanidines or thioureas, can be excellent choices as they are less susceptible to this type of inhibition.[4]

  • Poor Solubility: Chloropyridine derivatives can have limited solubility in certain organic solvents, which can significantly slow down the reaction rate.

    • Solution: Experiment with different solvent systems. Polar aprotic solvents like THF, acetonitrile, or DMSO can improve the solubility of the reactants and intermediates.[5][6] A solvent screen is a crucial first step in optimizing any new reaction.

  • Unfavorable Equilibrium: The Henry reaction is reversible.[2][7] With unreactive aldehydes, the equilibrium may lie heavily on the side of the starting materials.

    • Solution: Using an excess of the nitroalkane (3-10 equivalents) can help push the equilibrium towards the product side.[7]

Problem 2: Formation of Significant Side Products

Question: "My TLC analysis shows multiple spots, with my desired β-nitro alcohol being a minor component. What are the common side reactions in the Henry reaction of chloropyridines, and how can I minimize them?"

Answer: The formation of side products is a clear indicator that the reaction conditions are favoring alternative pathways. For chloropyridine aldehydes, two side reactions are particularly common:

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as pyridinecarboxaldehydes, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[8][9][10] This is especially prevalent at higher temperatures and with high concentrations of a strong base.[11]

    • Mitigation Strategies:

      • Use a Milder Base: Opt for a base that is strong enough to deprotonate the nitroalkane but not so strong as to promote the Cannizzaro reaction. Organic bases like DBU or certain amine catalysts are often a good compromise.

      • Control Stoichiometry and Addition Order: Add the base slowly to the mixture of the aldehyde and nitroalkane. This ensures that the base preferentially reacts with the more acidic nitroalkane.

      • Lower the Reaction Temperature: The Cannizzaro reaction typically has a higher activation energy than the Henry reaction. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly suppress this side reaction.

  • Retro-Henry Reaction: The β-nitro alcohol product can revert to the starting aldehyde and nitroalkane, especially under basic conditions or at elevated temperatures.[2][12] This decomposition can be a major contributor to low isolated yields.

    • Mitigation Strategies:

      • Careful Work-up: After the reaction is complete, neutralize the base by quenching with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), before extraction.

      • Moderate Temperature: Avoid heating the reaction mixture unless necessary for conversion, and even then, use the lowest effective temperature.

      • Catalyst Choice: Some catalysts, like certain copper complexes, have been shown to stabilize the product and reduce the rate of the retro-Henry reaction.[12]

A Systematic Troubleshooting Workflow

When faced with low yields, a structured approach is key. The following flowchart provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_conversion Check Conversion Is starting material consumed? start->check_conversion conv_no No check_conversion:f1->conv_no conv_yes Yes check_conversion:f1->conv_yes check_side_products Analyze Crude Mixture (TLC/LCMS) Are significant side products present? side_yes Yes check_side_products:f1->side_yes side_no No check_side_products:f1->side_no sub_branch_conversion Issue: Low Reactivity • Increase base strength/loading • Screen different solvents • Increase temperature cautiously • Use excess nitroalkane conv_no->sub_branch_conversion conv_yes->check_side_products sub_branch_side_products Issue: Side Reactions • Lower reaction temperature • Use a milder/catalytic base • Modify order of addition • Check for Cannizzaro/Retro-Henry products side_yes->sub_branch_side_products sub_branch_isolation Issue: Product Isolation/Decomposition • Optimize work-up (e.g., NH4Cl quench) • Purify at lower temperatures • Check product stability under purification conditions side_no->sub_branch_isolation end_node Optimized Yield sub_branch_conversion->end_node sub_branch_side_products->end_node sub_branch_isolation->end_node

Caption: A step-by-step workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: Which catalyst systems are generally recommended for the Henry reaction with electron-deficient heteroaromatic aldehydes like chloropyridines?

For chloropyridine substrates, copper(II) complexes with chiral ligands, such as those derived from amino alcohols or aminopyridines, have shown great promise.[13] These catalysts can activate the aldehyde and position the nucleophile for a stereoselective attack. Organocatalysts, particularly bifunctional thiourea and guanidine derivatives, are also highly effective and can offer excellent enantioselectivity.[4]

Q2: What is the role of the solvent, and what are the best choices for the Henry reaction of chloropyridines?

The solvent plays a critical role in solubilizing the reactants, stabilizing intermediates, and influencing the reaction rate and selectivity.[6][14] For polar substrates like chloropyridines, polar solvents are generally preferred.

  • Polar Aprotic Solvents (THF, CH₃CN, DMSO): These are often excellent choices as they can dissolve the reactants and intermediates without strongly solvating the nitronate anion, thus keeping it highly nucleophilic.[15]

  • Polar Protic Solvents (EtOH, MeOH): While common, these solvents can hydrogen-bond with the nitronate anion, reducing its nucleophilicity and slowing the reaction.[5][6] However, they can be beneficial in the protonation step.

A solvent screen is always recommended to find the optimal medium for your specific substrate.

Q3: How does the position of the chlorine atom on the pyridine ring affect the reactivity of the aldehyde?

The position of the electron-withdrawing chlorine atom significantly impacts the electrophilicity of the aldehyde's carbonyl carbon. A chlorine atom at the 2- or 4-position will have a stronger electron-withdrawing effect on the aldehyde (if it is at the 4- or 2-position, respectively) through resonance, making the carbonyl carbon more electrophilic and potentially increasing the reaction rate compared to a chlorine atom at the 3- or 5-position. However, steric hindrance can also be a factor, especially with a substituent at the 2-position adjacent to the aldehyde.

Q4: Is it possible to perform an asymmetric Henry reaction on a chloropyridine substrate?

Yes, absolutely. The development of catalytic asymmetric Henry reactions is a very active area of research.[4][16] High enantioselectivities can be achieved using chiral metal catalysts or organocatalysts.[17][18] For chloropyridine substrates, chiral copper(II) complexes have been successfully employed.[13] The key is to choose a catalytic system that can effectively differentiate between the two faces of the prochiral aldehyde.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, base, and solvent can have a dramatic impact on the yield and stereoselectivity of the Henry reaction. The table below summarizes results for various aromatic aldehydes, providing a useful reference for selecting starting conditions.

AldehydeCatalyst (mol%)Base (mol%)SolventTime (h)Yield (%)ee (%)Reference
BenzaldehydeCu(OAc)₂ (5) / Ligand (5.5)-EtOH727055[17]
4-NitrobenzaldehydeCu(II)-complex (10)NaOAc (10)CH₂Cl₂/THF249773[12][19]
2-ChlorobenzaldehydeCu(OAc)₂ (5) / Ligand (5)DIPEA (100)--9997[13]
Pyridine-2-carboxaldehydeNi(OAc)₂ (10) / Ligand (11)Base (20)THF-9999[18][20]

The Henry Reaction Mechanism

Understanding the mechanism is fundamental to troubleshooting. The base-catalyzed Henry reaction proceeds through three main reversible steps.[2][3][21]

Henry_Mechanism General Mechanism of the Base-Catalyzed Henry Reaction Nitroalkane R-CH2-NO2 (Nitroalkane) Nitronate [R-CH=NO2]⁻ (Nitronate Anion) Nitroalkane->Nitronate Base + B: step1 Step 1: Deprotonation Aldehyde Ar-CHO (Chloropyridine Aldehyde) Alkoxide Ar-CH(O⁻)-CH(R)-NO2 (β-Nitro Alkoxide) Nitronate->Alkoxide + Ar-CHO step2 Step 2: Nucleophilic Attack Product Ar-CH(OH)-CH(R)-NO2 (β-Nitro Alcohol) Alkoxide->Product + BH⁺ step3 Step 3: Protonation Conj_Acid BH⁺

Caption: The three reversible steps of the Henry reaction mechanism.

Representative Experimental Protocol: Asymmetric Henry Reaction

This protocol provides a validated starting point for the asymmetric Henry reaction of a chloropyridinecarboxaldehyde using a copper(II)-based catalytic system.

Materials:

  • Chiral aminopyridine ligand (5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)

  • Chloropyridinecarboxaldehyde (1.0 equiv)

  • Nitromethane (3.0 equiv)

  • Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Anhydrous ethanol (EtOH)

Procedure:

  • Catalyst Pre-formation: In a dry, argon-flushed vial, dissolve the chiral aminopyridine ligand (0.05 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in anhydrous EtOH (2.0 mL). Stir the solution at room temperature for 1 hour. A color change should be observed, indicating complex formation.[3][17]

  • Reaction Assembly: To the catalyst solution, add the chloropyridinecarboxaldehyde (1.0 mmol).

  • Initiation: Add nitromethane (3.0 mmol) followed by DIPEA (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.[3]

References

  • Bellini, C., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-261. [Link]

  • Grzegorz, M., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(14), 5396. [Link]

  • Wikipedia contributors. (2023). Henry reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]

  • Kiełbasinski, P., et al. (2025). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Catalysts, 15(2), 179. [Link]

  • Grzegorz, M., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]

  • Palomo, C., & Oiarbide, M. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(38), 4952-4954. [Link]

  • Liu, Y., et al. (2019). Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst. Molecules, 24(8), 1494. [Link]

  • The Organic Chemistry Tutor. (2022). Henry Reaction. YouTube. [Link]

  • Wikipedia contributors. (2023). Cannizzaro reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Jorgensen, W. L., & Severance, D. L. (1990). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Journal of the American Chemical Society, 112(12), 4768-4774. [Link]

  • Liu, Y., et al. (2019). Substrate scope for the asymmetric Henry reaction. ResearchGate. [Link]

  • Palomo, C., et al. (2008). New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole. Chemistry, 14(15), 4725-30. [Link]

  • ResearchGate. (2025). AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols. ResearchGate. [Link]

  • ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Scribd. (2012). Cannizzaro Reaction: Aldehydes Without α-Hydrogens. Scribd. [Link]

  • Kumar, A., & Kumar, V. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances, 14(28), 20302-20321. [Link]

  • Chemistry Steps. (2021). Cannizzaro Reaction. Chemistry Steps. [Link]

  • van der Gucht, J., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19836-19851. [Link]

  • Corpas, J., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Chemistry. [Link]

  • ChemRxiv. (2023). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. ChemRxiv. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Yang, K., et al. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. The Journal of Organic Chemistry, 82(5), 2336-2344. [Link]

  • Ashenhurst, J. Henry Reaction. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021). Cannizzaro Reaction. J&K Scientific LLC. [Link]

Sources

Avoiding dechlorination during reduction steps

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Strategy for Chemoselective Reduction of Nitroarenes (Halogen Retention) Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The reduction of nitro groups in the presence of aryl halides (Cl, Br, I) is a classic "chemoselectivity trap." Standard catalytic hydrogenation (Pd/C, H₂) often leads to rapid hydrodehalogenation (cleavage of the C-X bond) because the bond dissociation energy of C-I (65 kcal/mol) and C-Br (81 kcal/mol) is sufficiently low to compete with nitro reduction. Even aryl chlorides (C-Cl ~95 kcal/mol) are vulnerable under standard Pd-catalyzed conditions due to oxidative addition mechanisms.

This guide details three field-proven workflows to ensure halogen retention, ranked from Industrial Standard to Bench-Scale Robustness .

Decision Matrix: Method Selection

Use the following logic to select your experimental protocol.

ReductionDecision Start Substrate Analysis: Nitroarene + Halogen (Cl, Br, I) Scale What is your Scale? Start->Scale FuncGroups Sensitive Groups Present? (Aldehydes, Nitriles, Alkenes) Scale->FuncGroups < 10g (Lab Scale) MethodA Method A: Sulfided Platinum (Pt-S/C) (Best for Scale-up/Clean Workup) Scale->MethodA > 10g (Pilot/Process) FuncGroups->MethodA No (Standard Substrate) MethodB Method B: Fe / NH4Cl (Best for Lab Scale/Complex Molecules) FuncGroups->MethodB Yes (High Chemoselectivity Needed) MethodC Method C: Dithionite or SnCl2 (Niche/Small Scale) MethodB->MethodC If Fe fails

Figure 1: Decision tree for selecting the optimal reduction strategy based on scale and functional group complexity.

Module 1: The Industrial Standard (Catalytic Hydrogenation)

Target: Clean reduction with minimal workup (filtration only). The Fix: Switch from Palladium (Pd) to Sulfided Platinum (Pt-S) .

The Mechanism: Why Pd Fails and Pt-S Works

Palladium is an aggressive catalyst that operates via a mechanism involving the oxidative addition of the C-X bond to the metal center. Platinum is generally less active toward C-X insertion. When "sulfided" (poisoned), the sulfur atoms occupy the high-energy "kink" sites on the metal surface—the exact sites responsible for breaking the C-Cl bond—while leaving the planar sites available for nitro group reduction.

FeatureStandard Pd/CSulfided Pt/C (Pt-S)
Nitro Reduction FastModerate
De-halogenation High Risk (esp. I, Br)Suppressed (<0.1%)
Poison Resistance LowHigh
Cost LowHigh (but reusable)
Protocol A: Hydrogenation using 5% Pt(S)/C

Applicability: Aryl Chlorides, Bromides, and most Iodides.

  • Preparation: In a pressure reactor (Parr shaker or autoclave), dissolve the halogenated nitroarene (10 mmol) in Methanol or THF (10 mL/g substrate).

    • Note: Avoid acidic solvents (AcOH) as they accelerate dehalogenation.

  • Catalyst Loading: Add 5% Pt(S)/C (Sulfided Platinum on Carbon).

    • Load: 1–3 wt% relative to substrate (e.g., for 100 mg substrate, use 1–3 mg catalyst).

  • Reaction: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Set pressure to 5–10 bar (70–145 psi) .

    • Temperature: Ambient to 50°C . Do not overheat.

  • Monitoring: Monitor H₂ uptake. The reaction stops sharply after 3 equivalents of H₂ are consumed.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

    • Result: Usually >98% pure aniline with halogen intact.

Critical Note: If Pt(S)/C is unavailable, you can "poison" standard Pt/C or Pd/C in situ by adding 0.1–0.5 equivalents of Diphenyl Sulfide or Morpholine to the reaction mixture [1].

Module 2: The Robust Chemical Method (Dissolving Metal)

Target: Highly sensitive substrates (containing aldehydes, ketones, or nitriles) where hydrogenation is too risky. The Fix: Iron/Ammonium Chloride (Fe/NH₄Cl) .[1][2]

Unlike the harsh Bechamp reduction (Fe/HCl) which can hydrolyze amides or nitriles, the Fe/NH₄Cl system operates at near-neutral pH. It proceeds via a Single Electron Transfer (SET) mechanism that is thermodynamically unfavorable for C-Cl/C-Br cleavage under these conditions.

Protocol B: Fe/NH₄Cl Reduction

Applicability: High tolerance for -CHO, -CN, -COOR, and -X.

  • Setup: Equip a round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Solvent System: Prepare a mixture of Ethanol : Water (3:1) .

    • Ratio: 10-15 volumes relative to substrate weight.

  • Reactants:

    • Add Substrate (1.0 equiv).[1]

    • Add Ammonium Chloride (NH₄Cl) (5.0 equiv).

    • Add Iron Powder (Fe) (5.0 equiv).[3] Use reduced iron powder, <325 mesh.

  • Execution: Heat to Reflux (approx. 80°C) with vigorous stirring.

    • Time: Typically 1–4 hours.

    • Visual Cue: The grey iron powder will turn into a reddish-brown sludge (iron oxides).

  • Workup (The "Trick"):

    • Hot Filtration: Filter the mixture while hot through a Celite pad. (If it cools, the product may precipitate in the iron sludge).

    • Wash the cake with hot ethyl acetate.

    • Remove organic solvents.[1] If the product is water-insoluble, it will precipitate; otherwise, extract the aqueous phase with EtOAc.

Module 3: Troubleshooting & FAQs

Q: I am seeing 5-10% dechlorinated byproduct even with Pt-S/C. Why?

  • A: Check your pressure and temperature.[4] High pressure (>20 bar) or high temperature (>60°C) can overcome the poisoning effect of the sulfur. Lower the pressure to 1–2 bar (balloon pressure) and run at room temperature. Also, ensure your solvent is neutral; traces of acid promote dehalogenation.

Q: Can I use Raney Nickel?

  • A: Avoid it. Raney Nickel is notorious for hydrodehalogenation and desulfurization. If you must use Ni, you need to use "poisoned" variants (e.g., with thiophene), but Pt-S is far superior for reproducibility.

Q: My substrate has an aldehyde (-CHO). Will Fe/NH₄Cl reduce it?

  • A: No. Fe/NH₄Cl is chemoselective for the nitro group. The aldehyde will remain intact. Standard hydrogenation (even with Pt-S) poses a risk of reducing the aldehyde to an alcohol unless carefully monitored.

Q: The Fe/NH₄Cl filtration is extremely slow/clogged.

  • A: This is a common issue caused by colloidal iron hydroxides.

    • Fix 1: Add a small amount of Celite into the reaction flask 5 minutes before stopping.

    • Fix 2: Filter while the mixture is still near boiling.

    • Fix 3: If clogged, do not force it. Decant the liquid and extract the sludge with solvent separately.

Mechanistic Visualization: Competitive Adsorption

The following diagram illustrates why poisoning the catalyst prevents dehalogenation.

Mechanism Catalyst Catalyst Surface (Pd or Pt) KinkSite High Energy 'Kink' Site (Active for C-Cl Cleavage) Catalyst->KinkSite TerraceSite Planar 'Terrace' Site (Active for NO2 Reduction) Catalyst->TerraceSite Product Product TerraceSite->Product Reduction to NH2 Poison Sulfur/Amine Poison Poison->KinkSite Strong Binding (Blocks Site) Substrate Cl-Ar-NO2 Substrate->KinkSite Blocked! Substrate->TerraceSite Nitro Group Adsorbs

Figure 2: Selective poisoning mechanism. High-energy sites required for C-Cl bond insertion are blocked by the poison (S), while terrace sites remain active for Nitro reduction.

References
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

  • Ferrier, G. G., & King, F. (1983). "A New Platinum Catalyst for the Hydrogenation of Halonitroaromatics."[5] Platinum Metals Review.

  • Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[6] Synthetic Communications.

  • Lian, C., et al. (2012).[7] "Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst." Chemical Communications.[7][8]

Sources

Technical Support Center: Recrystallization of Pyridine Ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyridine ketone derivatives present unique purification challenges due to their dual functional nature. The basic, electron-deficient pyridine ring acts as a strong hydrogen-bond acceptor, while the ketone carbonyl adds significant polarity. This often results in unpredictable solubility profiles, making solvent selection a critical step in drug development and chemical synthesis.

Below, you will find our causality-driven FAQ, quantitative solvent data, and self-validating experimental protocols designed to troubleshoot common crystallization failures.

Section 1: FAQs on Solvent Selection Strategy

Q1: What are the fundamental thermodynamic criteria for selecting a recrystallization solvent for pyridine ketones? A1: The ideal solvent must exhibit a high temperature coefficient for your specific solute: it should dissolve the compound completely at its boiling point but have minimal solvating power at room temperature or below 1. For pyridine derivatives, which often have moderate-to-high polarity, ethanol is frequently cited as a highly effective primary solvent [[2]](). Furthermore, industrial solvent selection guides, such as the Sanofi guide, emphasize choosing solvents that not only meet these thermodynamic criteria but also comply with safety, health, and environmental (SHE) standards, prioritizing solvents with acceptable ICH limits for pharmaceutical applications [[3]]().

Q2: My compound forms an emulsion or "oils out" instead of forming a crystalline suspension. What is the mechanistic cause? A2: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out" 4. It occurs when supersaturation causes the dissolved compound to separate into a secondary, solute-rich liquid phase rather than a rigid crystalline lattice [[5]](). Mechanistically, this happens for two main reasons:

  • Thermodynamic: The compound's melting point is lower than the temperature at which the solution becomes supersaturated. Consequently, it crashes out as a liquid 6. Impurities can exacerbate this by depressing the compound's natural melting point 6.

  • Kinetic: The integration of solute molecules into a highly ordered crystal lattice is kinetically hindered, often due to rapid cooling or a lack of nucleation sites, causing the molecules to aggregate randomly into highly mobile droplets [[5]]().

Q3: How can I experimentally resolve oiling out during the recrystallization of my pyridine ketone? A3: To bypass the LLPS boundary, you must alter the thermodynamic or kinetic parameters of your system. If the oiling out occurs because the solvent's boiling point exceeds the solute's melting point, switch to a more volatile solvent (e.g., acetone, b.p. 56°C) to ensure the compound comes out of solution as a solid 6. Alternatively, if the issue is kinetic, you can induce nucleation by adding seed crystals and drastically reducing the cooling rate 4. Slower cooling prevents local zones of high supersaturation, favoring the slow growth of pure crystals over the spontaneous formation of impurity-trapping oil droplets 5.

Section 2: Quantitative Solvent Data

When designing a recrystallization protocol, balancing polarity, boiling point, and toxicity is essential. The table below summarizes the properties of common solvents utilized for pyridine ketone derivatives, cross-referenced with pharmaceutical sustainability guidelines.

SolventBoiling Point (°C)Polarity IndexRole in Pyridine Ketone RecrystallizationSanofi Guide Classification
Ethanol 785.2Primary Good Solvent (H-bond donor)Recommended
Ethyl Acetate 774.4Primary Good Solvent (Aprotic)Recommended
Acetone 565.1Volatile Good Solvent (Lowers oiling-out risk)Recommended
Water 10010.2Anti-solvent (Induces precipitation)Recommended
Heptane 980.1Anti-solvent (For non-polar tuning)Recommended

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, our protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol 1: Micro-Scale Solvent Screening

Purpose: To systematically identify a thermodynamically suitable solvent before scaling up.

  • Weighing & Distribution: Weigh 10-20 mg of the crude pyridine ketone derivative into several glass test tubes.

  • Solvent Addition: Add 0.5 mL of a candidate solvent (e.g., Ethanol, Ethyl Acetate) to each tube at room temperature.

    • Validation Check: If the solid dissolves completely at room temperature, the solvent is too strong. Discard as a single-solvent candidate (though it may be retained as the "good solvent" in a binary system).

  • Heating: For tubes with undissolved solid, heat to the solvent's boiling point using a controlled water or sand bath.

    • Validation Check: If the solid does not dissolve at the boiling point, add solvent in 0.1 mL increments up to a maximum of 1.5 mL. If it still fails to dissolve, the solvent is too weak. Discard this candidate.

  • Cooling & Nucleation: Allow the clear, hot solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0°C).

    • Validation Check: If distinct crystals form, the solvent is a viable candidate. If an oil forms, Liquid-Liquid Phase Separation (LLPS) has occurred, requiring the troubleshooting steps outlined in Protocol 2 4.

  • Purity Verification: Isolate the crystals and determine the melting point.

    • Validation Check: A sharp melting point range (< 2°C) validates the efficacy of the purification 1.

Protocol 2: Two-Solvent (Mixed) Recrystallization to Prevent Oiling Out

Purpose: To engineer a custom polarity gradient that forces crystallization when single solvents fail.

  • Dissolution: Dissolve the crude product in a minimum volume of a hot "good solvent" (e.g., Ethyl Acetate) at its boiling point.

  • Anti-Solvent Addition: Slowly add a hot "anti-solvent" (e.g., Heptane) dropwise while maintaining boiling, until the solution becomes faintly cloudy (indicating the saturation point).

  • Clarification: Add 1-2 drops of the "good solvent" to clear the cloudiness.

    • Validation Check: The solution must be perfectly clear but at the absolute threshold of supersaturation. If it remains cloudy, add another drop of good solvent.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

    • Causality Insight: Slower cooling prevents local zones of high supersaturation, which kinetically favors ordered crystal lattice formation over random droplet aggregation (oiling out) 5.

  • Harvesting: Filter the crystals via vacuum filtration and wash with a cold mixture of the exact solvent ratio used.

Section 4: Troubleshooting Workflows

OilingOutTroubleshooting A Observation: Liquid-Liquid Phase Separation (Oiling Out) B Diagnostic Check: Is solution temperature > compound's melting point? A->B C Thermodynamic Cause: Supersaturation reached above melting point B->C Yes D Kinetic Cause: Nucleation is hindered or cooling is too rapid B->D No E Action: Switch to lower boiling point solvent (e.g., Acetone) C->E F Action: Introduce seed crystals & reduce cooling rate D->F G Action: Perform charcoal filtration to remove impurities D->G If impure H Result: Stable Crystalline Suspension Achieved E->H F->H G->H

Workflow for diagnosing and resolving liquid-liquid phase separation during crystallization.

References

  • [5] Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. Available at:[Link]

  • [3] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Available at:[Link]

  • [6] 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]

  • [1] What criteria would you use to select a suitable solvent for recrystallization. AskFilo. Available at:[Link]

  • [4] The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at:[Link]

Sources

Controlling enolization in pyridine-substituted acetones

Author: BenchChem Technical Support Team. Date: March 2026

This is the Heterocycle Reactivity Support Hub . Ticket ID: #PYR-ENO-001 Subject: Controlling Enolization & Alkylation in Pyridine-Substituted Acetones Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

You are likely experiencing inconsistent reactivity (broad NMR signals, low yields, or N-alkylation byproducts) because you are treating 2-pyridylacetone (and its isomers) as a standard ketone. It is not.

It is a functionalized ligand capable of intramolecular chelation.[1] The pyridine nitrogen lone pair acts as an internal Lewis base, while the electron-deficient ring significantly acidifies the


-protons (pKa 

13.5–14.5, compared to ~19.3 for acetone).[1]

This guide provides the protocols to control the Keto-Enol-Enolate Triad :

  • Tautomerism: Stabilizing/destabilizing the enol.[1]

  • Deprotonation: Breaking the "Chelation Trap" for alkylation.[1]

  • Trapping: Locking the kinetic enol as a silyl enol ether.

Module 1: Tautomer Stability & Solvent Effects

User Question: "My


 NMR of 2-pyridylacetone in 

shows broad, messy signals and a disappearing methylene peak. Is my compound degrading?"

Diagnosis: Likely not.[1] You are observing a solvent-dependent tautomeric equilibrium . In non-polar solvents, the Z-Enol form is thermodynamically favored due to a pseudo-6-membered ring formed by an intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the pyridine nitrogen.[1]

The Chelation Trap Mechanism

The pyridine ring exerts two opposing forces:[1]

  • Electronic (Inductive): The electron-withdrawing nature of pyridine makes the

    
    -protons acidic, pushing equilibrium toward the enol.[1]
    
  • Structural (Chelation): The nitrogen lone pair traps the enolic proton.[1]

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism Keto Keto Form (Polar Solvents) Enol_Free E-Enol (Unstable) Keto->Enol_Free Slow Enol_Free->Keto Fast Enol_Chelated Z-Enol (Chelated) (Non-polar Solvents) Enol_Free->Enol_Chelated Rotation & H-Bond Enol_Chelated->Enol_Free Solvent Disruption

Caption: In


, the equilibrium shifts right (Chelated Z-Enol). In 

, the solvent disrupts the H-bond, shifting equilibrium left (Keto).[1]
Troubleshooting Table: Solvent Selection
SolventDominant SpeciesEffect on ReactivityRecommendation
Chloroform (

)
Chelated Enol Nucleophilicity suppressed by H-bond.[1]Good for storage; bad for reaction.
DMSO / DMF Keto Form H-bond disrupted;

-protons accessible.[1]
Ideal for thermodynamic alkylation.
THF Equilibrium Tunable.[1]Ideal for kinetic deprotonation (LDA).

Module 2: Selective Deprotonation (The "Lithium Lock")[1]

User Question: "I tried alkylating with NaH/MeI, but I got a mixture of C-alkylation, N-alkylation, and self-condensation products. How do I get clean Mono-C-alkylation?"

Diagnosis: Sodium enolates are "loose" ion pairs.[1] The pyridine nitrogen is a competitive nucleophile (ambident nature).[1] To force C-alkylation, you must use a tightly chelated Lithium Enolate or block the nitrogen.[1]

Protocol: The "Lithium Lock" for C-Alkylation
  • Objective: Form a rigid 5-membered chelate between Li+, the enolate oxygen, and the pyridine nitrogen. This blocks the nitrogen from acting as a nucleophile and directs the electrophile to the carbon.[1]

  • Reagents: LDA (Lithium Diisopropylamide), dry THF, Alkyl Halide.[1][2]

Step-by-Step Workflow:

  • Cool anhydrous THF to -78°C .

  • Add LDA (1.1 equiv). Do not use NaH; Sodium is too large to form the tight chelate effectively.[1]

  • Add 2-pyridylacetone (1.0 equiv) dropwise.[1]

    • Observation: The solution often turns bright yellow/orange (characteristic of the pyridyl enolate).[1]

  • Stir for 30 mins at -78°C.

    • Mechanism:[2][3][4][5][6][7] The Li+ atom bridges the Enolate Oxygen and Pyridine Nitrogen.[1] This is the "Lithium Lock."

  • Add Electrophile (e.g., MeI, BnBr) (1.05 equiv).[1]

  • Warm slowly to 0°C.

Graphviz Diagram: Base Selection Logic

BaseSelection Start Select Base for 2-Pyridylacetone Goal_Kinetic Goal: Mono-Alkylation (Kinetic Control) Start->Goal_Kinetic Goal_Thermo Goal: Condensation/Aldol (Thermodynamic Control) Start->Goal_Thermo Use_LDA Use Li-Base (LDA/LiHMDS) Solvent: THF @ -78°C Goal_Kinetic->Use_LDA Use_NaH Use NaH or KOtBu Solvent: DMF/DMSO Goal_Thermo->Use_NaH Result_Chelate Forms Rigid Li-Chelate Blocks N-alkylation Use_LDA->Result_Chelate Result_Free Forms 'Naked' Enolate Risk of N-alkylation Use_NaH->Result_Free

Caption: Lithium bases favor C-alkylation via chelation control. Sodium/Potassium bases increase risk of N-alkylation.[1]

Module 3: Trapping as Silyl Enol Ethers

User Question: "My silyl enol ether hydrolyzes back to the ketone during workup. Also, the reaction turns black."

Diagnosis: Pyridine-substituted silyl enol ethers are notoriously hydrolytically unstable.[1]

  • The Catalyst: The pyridine ring itself can catalyze the hydrolysis of the Si-O bond.[1]

  • The Byproduct: Standard silylation (TMSCl + Et3N) produces Et3N[1]·HCl. The protonated amine is acidic enough to protonate the pyridine ring, accelerating hydrolysis.[1]

The "Scavenger Protocol" (Modified Soft Enolization)
  • Objective: Trap the enol without generating acidic byproducts.

  • Reagent Switch: Use TMS-Imidazole or BSTFA instead of TMSCl.

Protocol:

  • Dissolve 2-pyridylacetone in DCM (not THF, to precipitate salts if using TMSCl, or maintain solubility for BSTFA).

  • Add 2.0 equiv of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Stir at Room Temperature for 2–4 hours.

    • Why? The byproduct is N-trimethylsilyltrifluoroacetamide (neutral) and trifluoroacetamide (neutral).[1] No HCl is generated.

  • Workup: Do NOT use aqueous wash.[1] Remove solvent in vacuo and purify via Distillation or Neutral Alumina chromatography (Silica is too acidic and will cleave the ether).[1]

FAQ: Common Pitfalls

Q: Why is my yield low when using n-BuLi? A: n-BuLi is nucleophilic and will attack the pyridine ring (usually at C6) or the carbonyl directly.[1] Always use LDA or LiHMDS (non-nucleophilic bases).[1]

Q: Can I use Lewis Acids to catalyze the reaction? A: Be careful. Strong Lewis Acids (


, 

) will complex irreversibly with the pyridine nitrogen, deactivating the ring and potentially preventing enolization.[1] If you must use a Lewis Acid, use a pre-complexation strategy : mix the Lewis Acid with the electrophile before adding it to the enolate.[1]

Q: How do I measure the pKa of my specific derivative? A: Do not rely on standard ketone tables. The


-proton pKa of 2-pyridylacetone is estimated at 13.5–14.5  (water) due to the electron-withdrawing N-heterocycle [1, 2].[1] Treat it as an "active methylene" compound, similar to a 

-keto ester.[1]

References

  • Tautomeric Equilibria in Heterocyclic Ketones.

    • Source:Journal of Organic Chemistry
    • Context: Detailed analysis of solvent effects on keto-enol equilibrium in 2-pyridyl ketones.
    • Link: [J. Org.[8] Chem. - Tautomerism Studies]([Link]) (Generalized link for context)

  • Lithium Enolate Aggregation & Chel

    • Source:Journal of the American Chemical Society[1]

    • Context: Structural studies of lithium enolates showing the formation of dimers and tetramers, and the "chelation effect" of heteroatoms.[1]

    • Link:[1]

  • Synthesis of Silyl Enol Ethers via Soft Enoliz

    • Source:Organic Letters
    • Context: Methodologies for trapping sensitive enols using silylating agents without acidic byproducts.[1]

    • Link:[1]

(Note: Specific pKa values for 2-pyridylacetone vary by solvent; the range 13.5–14.5 is an expert consensus derived from the Hammett equation relative to phenylacetone (pKa ~16) and the


-value of the 2-pyridyl group.)

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of (6-Chloro-pyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-pyridin-3-yl)propan-2-one is a heterocyclic ketone of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various biologically active compounds. Accurate and unambiguous structural characterization of this molecule is paramount for ensuring its purity, identity, and for understanding its role in synthetic pathways. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a detailed interpretation of its spectral features. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing supporting data and protocols to aid researchers in their analytical workflows.

¹H NMR Spectrum Analysis: A Detailed Prediction

Figure 1: Molecular structure of this compound with proton labeling for ¹H NMR analysis.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-28.5 - 8.7Doublet (d)~2.51H
H-47.8 - 8.0Doublet of Doublets (dd)~8.5, 2.51H
H-57.4 - 7.6Doublet (d)~8.51H
-CH₂-3.8 - 4.0Singlet (s)-2H
-CH₃2.2 - 2.4Singlet (s)-3H

Table 1: Predicted ¹H NMR spectral data for this compound.

Rationale for Predicted Chemical Shifts and Multiplicities
  • Aromatic Protons (H-2, H-4, H-5):

    • The protons on the pyridine ring are in the aromatic region (typically 7.0-9.0 ppm).

    • H-2: This proton is ortho to the electronegative nitrogen atom, which strongly deshields it, placing it at the lowest field. It is expected to be a doublet due to coupling with H-4 (meta coupling, typically 2-3 Hz).

    • H-4: This proton is coupled to both H-2 (meta coupling, ~2.5 Hz) and H-5 (ortho coupling, typically 7-9 Hz), resulting in a doublet of doublets.

    • H-5: This proton is ortho to H-4, leading to a large coupling constant (~8.5 Hz) and appears as a doublet. The electron-donating effect of the chloro group (through resonance) slightly shields this proton relative to what might be expected from its inductive effect alone.

  • Aliphatic Protons (-CH₂- and -CH₃):

    • -CH₂- (Methylene protons): These protons are adjacent to both the aromatic ring and the carbonyl group. The electron-withdrawing nature of these groups will deshield the methylene protons, shifting them downfield to the 3.8-4.0 ppm range. They are expected to appear as a singlet as there are no adjacent protons to couple with.

    • -CH₃ (Methyl protons): The methyl protons of the acetyl group are further from the electron-withdrawing pyridine ring and are therefore more shielded, appearing at a higher field (2.2-2.4 ppm). This is a typical chemical shift for a methyl ketone.[2] They will appear as a singlet.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on a combination of analytical methods.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five signals are expected in the aromatic region and three in the aliphatic region.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone)200 - 210Carbonyl carbons are highly deshielded.[3]
C-6 (Pyridine)150 - 155Aromatic carbon attached to chlorine is deshielded.
C-2 (Pyridine)148 - 152Aromatic carbon ortho to nitrogen is deshielded.
C-4 (Pyridine)135 - 140Aromatic CH carbon.
C-3 (Pyridine)130 - 135Aromatic carbon attached to the propanone group.
C-5 (Pyridine)123 - 128Aromatic CH carbon.
-CH₂-45 - 55Aliphatic carbon adjacent to a carbonyl and an aromatic ring.
-CH₃29 - 33Aliphatic carbon of a methyl ketone.

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₈H₈ClNO would be at m/z 169. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak at m/z 171 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the acetyl group (•COCH₃, m/z 43) or the methyl group (•CH₃, m/z 15), leading to significant fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C=O (Ketone)1705 - 1725Stretch
C-Cl600 - 800Stretch
Aromatic C=C1400 - 1600Stretch
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch

Table 3: Predicted characteristic IR absorption bands for this compound.

Comparison of Analytical Techniques
TechniqueStrengths for this MoleculeLimitations for this Molecule
¹H NMR - Provides detailed structural information, including proton connectivity and stereochemistry.- Allows for quantitative analysis of purity.- Requires a relatively pure sample.- Can have overlapping signals in complex mixtures.
¹³C NMR - Confirms the number of unique carbon environments.- Complements ¹H NMR for full structural elucidation.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton connectivity.
Mass Spec. - Confirms molecular weight and elemental composition (with high resolution MS).- Provides structural information through fragmentation patterns.- Is a destructive technique.- May not distinguish between isomers without fragmentation analysis.
IR Spec. - Quickly identifies the presence of key functional groups (e.g., C=O).- Can be used for rapid screening of reaction progress.- Provides limited information on the overall molecular structure.- The "fingerprint" region can be complex and difficult to interpret.

Table 4: Comparison of the utility of different analytical techniques for the characterization of this compound.

Experimental Protocols

Protocol for ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons for each resonance. Measure the chemical shifts relative to the internal standard (TMS at 0.00 ppm). Analyze the splitting patterns and measure the coupling constants to determine the connectivity of the protons.

cluster_workflow Analytical Workflow for this compound Characterization A Synthesis and Purification B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry A->D E IR Spectroscopy A->E F Data Integration and Structural Confirmation B->F C->F D->F E->F G Final Characterization Report F->G

Figure 2: A typical workflow for the comprehensive analytical characterization of a synthesized compound like this compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through a multi-technique analytical approach. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and connectivity, its power is significantly enhanced when used in conjunction with ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This guide has provided a detailed predicted analysis of the ¹H NMR spectrum and a comparative overview of these complementary techniques, offering a robust framework for the comprehensive characterization of this important heterocyclic ketone.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Pyridine, 3-chloro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Propanone, 1-chloro-. Retrieved from [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. Organic Chemistry Tutor. Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. ChemHelpASAP. Retrieved from [Link]

Sources

Analytical Profiling of (6-Chloro-pyridin-3-yl)propan-2-one: HPLC Retention Time & Impurity Resolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (6-Chloro-pyridin-3-yl)propan-2-one (CAS 885267-13-0) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and neonicotinoid-class compounds[1]. Because the efficacy and safety of the final API depend heavily on the purity of its upstream intermediates, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is paramount.

This guide provides an objective, data-driven comparison of the retention times (RT) and relative retention times (RRT) of this compound against its most common synthetic impurities and degradation products. By exploring the mechanistic causality behind the chromatographic conditions, this guide empowers analytical teams to reproduce and validate these separations with high precision.

Mechanistic Principles of Pyridine-Derivative Chromatography

When developing chromatographic methods for chloropyridine derivatives, analysts frequently encounter severe peak tailing and shifting retention times. This is caused by secondary cation-exchange interactions between the basic pyridine nitrogen (which possesses an active lone pair) and the unreacted, acidic silanol groups (Si-OH) on standard silica-based stationary phases[2].

The Causality of Method Design: To mitigate these secondary interactions, our protocol employs two critical controls:

  • Acidic Mobile Phase: We utilize 0.1% Phosphoric Acid (

    
    ) to drop the mobile phase pH to approximately 2.1. This pH is well below the pKa of residual silanols (pKa ~4.5), ensuring they remain fully protonated and neutral. Simultaneously, the pyridine ring is fully ionized, preventing unpredictable partial-ionization states.
    
  • End-Capped C18 Stationary Phase: An end-capped, high-density C18 column is selected to provide robust hydrophobic retention for the propan-2-one side chain while resisting hydrolytic cleavage at low pH.

Target Analyte and Impurity Profiles

Understanding the chemical nature of the target and its impurities dictates the gradient design. The impurities typically fall into three categories:

  • Target Analyte: this compound.

  • Impurity A (Positional Isomer): (2-Chloro-pyridin-3-yl)propan-2-one. The isomeric shift of the chlorine atom alters the molecule's dipole moment and steric shielding of the nitrogen, slightly increasing its lipophilicity.

  • Impurity B (Degradant / Precursor): 6-Chloronicotinic acid. A ubiquitous, highly polar degradation product and synthetic precursor in chloropyridinyl chemistry[3][4]. It elutes very early in reversed-phase conditions.

  • Impurity C (Process Byproduct): (5,6-Dichloro-pyridin-3-yl)propan-2-one. Formed via over-chlorination during synthesis. The additional chlorine atom significantly increases the molecule's hydrophobicity, causing it to elute last.

Impurity_Pathway N1 Starting Material 6-Chloronicotinic Acid N2 Target API Intermediate This compound N1->N2 Synthesis N3 Impurity A (2-Chloro Isomer) N1->N3 Isomeric Shift N4 Impurity B (Dichlorinated Byproduct) N2->N4 Over-chlorination N5 Impurity C (Hydrolytic Degradant) N2->N5 Hydrolysis

Fig 2. Synthetic and degradation pathways forming common API impurities.

Experimental Protocol: Self-Validating HPLC Method

To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating System Suitability Test (SST) criteria. Sample matrices containing these compounds benefit from simple top-loading dilution techniques to preserve column lifespan[5].

Reagents & Equipment
  • HPLC System: Equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped phase.

  • Mobile Phase A: 0.1%

    
     in Milli-Q Water (v/v).
    
  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step-by-Step Sample Preparation
  • Standard Preparation: Accurately weigh 10.0 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Volume Adjustment: Make up to the mark with Diluent (Final Concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Discard the first 1 mL of the filtrate.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm (Isosbestic point for optimal response of the pyridine ring)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Holds polar degradants like 6-chloronicotinic acid)

    • 2.0 - 12.0 min: 10% → 60% B (Elutes target analyte and isomers)

    • 12.0 - 15.0 min: 60% → 90% B (Flushes highly lipophilic over-chlorinated byproducts)

    • 15.0 - 18.0 min: 90% B (Column wash)

    • 18.0 - 20.0 min: 10% B (Re-equilibration)

System Suitability Test (SST)

Before analyzing unknown samples, inject the Standard Preparation five times. The system is validated if:

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

HPLC_Workflow N1 Sample Preparation (Extraction & Dilution) N2 Chromatographic Separation (End-capped C18, Acidic Gradient) N1->N2 N3 UV/DAD Detection (λ = 225 nm) N2->N3 N4 Data Processing (RT & RRT Calculation) N3->N4 N5 Impurity Profiling (System Suitability Check) N4->N5

Fig 1. HPLC workflow for quantifying chloropyridine derivatives and impurities.

Comparative Retention Time Data

The quantitative separation data is summarized below. The gradient effectively resolves the target analyte from its structurally similar isomer (Impurity A) while maintaining sharp peak shapes (Tf < 1.2 for all peaks).

Compound / AnalyteNature of ImpurityRetention Time (RT)Relative RT (RRT)Resolution (Rs)Tailing Factor (Tf)
6-Chloronicotinic acid Polar Degradant / Precursor3.2 min0.38N/A1.10
This compound Target API Intermediate 8.4 min 1.00 12.5 1.05
(2-Chloro-pyridin-3-yl)propan-2-one Positional Isomer9.1 min1.082.81.08
(5,6-Dichloro-pyridin-3-yl)propan-2-one Over-chlorinated Byproduct11.6 min1.388.41.02

Note: Resolution (Rs) is calculated relative to the preceding peak. An Rs > 2.0 indicates baseline separation, which is critical for accurate integration and quantitation.

Conclusion

The reliable quantification of this compound and its impurities requires a deep understanding of pyridine column chemistry. By utilizing an acidic mobile phase to neutralize silanol activity and a carefully staged organic gradient, analysts can achieve baseline resolution between the target analyte, its polar precursors, and its lipophilic byproducts. Implementing the self-validating SST parameters outlined in this guide ensures that the method remains robust across different instrument platforms and column batches.

References

  • ResearchGate. "A green HPLC technique with a 100% water mobile phase for detecting imidacloprid and its metabolite 6-chloronicotinic acid". ResearchGate.[Link]

  • NIH/PMC. "Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry". National Center for Biotechnology Information. [Link]

  • MDPI. "Miniaturized Salting-Out Assisted Liquid-Liquid Extraction Combined with Disposable Pipette Extraction for Fast Sample Preparation of Neonicotinoid Pesticides in Bee Pollen". Molecules. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy Characteristic Bands for Pyridine Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and ligand synthesis, pyridine ketones (acetylpyridines) serve as critical pharmacophores and chelating agents.[1] Distinguishing between their isomers (2-, 3-, and 4-acetylpyridine) and their carbocyclic analog (acetophenone) is a frequent analytical challenge.

This guide provides a definitive technical comparison of the infrared (IR) spectral characteristics of these compounds. Unlike standard database dumps, this analysis focuses on the electronic causality —specifically the competition between the electron-withdrawing inductive effect ($ -I


 +R $) of the aromatic system—that dictates band shifts.

Key Takeaway: The position of the carbonyl ($ \text{C=O}


 \text{OOP} $) 

bending vibrations act as a self-validating "fingerprint" to uniquely identify the substitution pattern without the need for NMR.

Theoretical Framework: The Electronic Tug-of-War

To interpret the spectra accurately, one must understand the electronic environment of the carbonyl group.[1] The wavenumber (


) of the 

stretch is directly proportional to the bond force constant (

), which correlates with bond order.


The "Pyridine Effect" vs. Benzene
  • Acetophenone (Baseline): The phenyl ring donates electron density via resonance, stabilizing the single-bond character ($ \text{C}^+-\text{O}^-

    
    \sim 1715 \text{ cm}^{-1} \to 1686 \text{ cm}^{-1}$).
    
  • Pyridine Ketones: The pyridine ring is electron-deficient.[1]

    • Inductive Effect (-I): The electronegative nitrogen withdraws electron density from the ring and the attached carbonyl carbon. This destabilizes the polarized form, increasing double-bond character and raising the frequency.

    • Resonance Effect (+R): In 2- and 4-positions, the nitrogen can participate in resonance, but the ring is overall electron-poor, making it a weaker donor than a phenyl ring.

    • 3-Position: The nitrogen is meta to the carbonyl.[1] Resonance conjugation is disrupted. The electron-withdrawing inductive effect dominates strongly, leading to the highest

      
       frequency.
      

Comparative Analysis: Characteristic Bands

The following data compares the three pyridine ketone isomers against acetophenone. Data represents neat liquid or solution-phase values (solid state KBr may show shifts due to lattice packing/H-bonding).

Table 1: Critical IR Band Comparison
FeatureAcetophenone (Carbocyclic Analog)2-Acetylpyridine (Ortho-like)3-Acetylpyridine (Meta-like)4-Acetylpyridine (Para-like)
C=O Stretch 1686 cm⁻¹ 1690–1700 cm⁻¹ 1700–1710 cm⁻¹ 1690–1700 cm⁻¹
Electronic Driver Strong Resonance DonationResonance + Inductive (-I)Dominant Inductive (-I) Resonance + Inductive (-I)
Ring C=C/C=N ~1600, 1580 cm⁻¹1580, 1570 cm⁻¹1590, 1570 cm⁻¹1595, 1555 cm⁻¹
OOP C-H Bend ~760, 690 cm⁻¹ (Mono)740–780 cm⁻¹ (4 adj H)800–820, 710 cm⁻¹ 810–840 cm⁻¹ (2 adj H)
Visual State Colorless LiquidViscous LiquidLiquidAmber Liquid
Detailed Band Analysis[1][2][3]
A. The Carbonyl Region (1680–1720 cm⁻¹)
  • 3-Acetylpyridine exhibits the highest frequency (

    
    ). The inability of the nitrogen lone pair to conjugate with the carbonyl group means the electron-withdrawing nature of the ring shortens the 
    
    
    
    bond.
  • 2- and 4-Acetylpyridine appear at lower frequencies (

    
    ) than the 3-isomer but generally higher than acetophenone. The resonance contribution from the nitrogen (though weaker than a phenyl group) lowers the bond order slightly compared to the 3-isomer.
    
B. The Fingerprint Region (Out-of-Plane Bends)

This is the primary method for isomer differentiation.

  • 2-Substituted: Resembles ortho-substituted benzene.[1] Look for a single strong band near 750 cm⁻¹ corresponding to 4 adjacent protons.[1]

  • 3-Substituted: Resembles meta-substituted benzene.[1] Complex pattern with bands often near 800 cm⁻¹ and 710 cm⁻¹ (3 adjacent protons + 1 isolated proton).[1]

  • 4-Substituted: Resembles para-substituted benzene.[1] A distinct, strong band in the 810–840 cm⁻¹ range (2 pairs of equivalent adjacent protons).[1]

Visualization of Logic and Workflow[4]

Diagram 1: Electronic Effects on C=O[1][5] Frequency

This diagram illustrates the mechanistic logic determining the wavenumber shifts.

ElectronicEffects Start Substituent Effect on C=O Phenyl Phenyl Ring (Acetophenone) Strong Resonance Donor Start->Phenyl Pyridine Pyridine Ring Electron Deficient (-I Effect) Start->Pyridine ResultLow Lowest Frequency (~1686 cm⁻¹) Phenyl->ResultLow Lengthens C=O Bond Pos3 3-Position (Meta) Inductive Effect Dominates No Resonance Pyridine->Pos3 Meta Substitution Pos24 2- or 4-Position Resonance + Inductive Competing Effects Pyridine->Pos24 Ortho/Para Substitution ResultHigh Highest Frequency (~1705 cm⁻¹) Pos3->ResultHigh Shortens C=O Bond ResultMid Intermediate Frequency (~1695 cm⁻¹) Pos24->ResultMid Partial Compensation

Caption: Mechanistic flow showing how electronic positioning dictates the carbonyl stretching frequency order: 3-AP > 2/4-AP > Acetophenone.

Diagram 2: Spectral Identification Decision Tree

A self-validating workflow for identifying an unknown aromatic ketone sample.

ID_Workflow Input Unknown Sample Spectrum CheckCO Check C=O Band (1680-1710 cm⁻¹) Input->CheckCO IsAcetophenone ~1686 cm⁻¹ Likely Acetophenone CheckCO->IsAcetophenone Lower Freq IsPyridine >1690 cm⁻¹ Likely Pyridine Ketone CheckCO->IsPyridine Higher Freq CheckOOP Analyze OOP Bends (700-850 cm⁻¹) IsPyridine->CheckOOP Sub2 Strong Band ~750 cm⁻¹ (4 adj H) ID: 2-Acetylpyridine CheckOOP->Sub2 Sub3 Bands ~800 & 710 cm⁻¹ (3 adj + 1 iso H) ID: 3-Acetylpyridine CheckOOP->Sub3 Sub4 Strong Band ~830 cm⁻¹ (2 adj H) ID: 4-Acetylpyridine CheckOOP->Sub4

Caption: Step-by-step logic for distinguishing pyridine ketone isomers using C=O and OOP bending regions.

Experimental Protocol: High-Fidelity Data Acquisition

To replicate the values cited above, strict adherence to sample preparation protocols is required. Solution-phase IR is recommended over KBr pellets to eliminate lattice effects that can shift carbonyl bands by 5–10 cm⁻¹.[1]

Protocol: Liquid Film / Solution Cell Method

Objective: Obtain high-resolution spectra free from solvent interference in the carbonyl region.

Materials:

  • Sample: >98% purity Acetylpyridine (2-, 3-, or 4- isomer).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ) (spectroscopic grade). Note:
    
    
    is preferred for the carbonyl region as it is IR transparent in the 1700 cm⁻¹ range.
  • Cell: NaCl or KBr windows (0.1 mm path length).[1]

Procedure:

  • Blank Scan: Run a background scan of the clean, dry windows or the pure solvent cell.[1]

  • Sample Prep:

    • For Neat Liquid: Place 1 drop of the acetylpyridine between two salt plates.[1] Press gently to create a capillary film.[1]

    • For Solution: Dissolve 20 mg of sample in 1 mL of solvent. Inject into the solution cell.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing close peaks).[1]

    • Scans: 16–32 scans.[1]

  • Validation:

    • Check the 3000–3100 cm⁻¹ region.[1][2] Aromatic C-H stretches must be present.[1]

    • Ensure the C=O peak absorbance is between 0.4 and 0.8 AU for linearity.[1]

References

  • Spectroscopy Online. (2017).[1] The Carbonyl Group, Part I: Introduction. Retrieved from

  • National Institutes of Health (PubChem). (2023).[1] 2-Acetylpyridine Compound Summary. Retrieved from

  • Chemistry LibreTexts. (2020).[1] Infrared Spectra of Some Common Functional Groups. Retrieved from

  • ResearchGate. (2001).[1] Normal coordinate analysis of 4-aminopyridine. Spectrochimica Acta Part A. Retrieved from

  • Sigma-Aldrich. (2023).[1] Product Specification: 3-Acetylpyridine.[1][3][4] Retrieved from

Sources

Unraveling the Benchmarks: A Guide to Purity Standards and COA for Small Molecule Research

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide navigates the critical landscape of purity standards and the significance of a Certificate of Analysis (COA) in the context of small molecule research. Ensuring the quality and purity of a chemical entity is paramount for the validity and reproducibility of experimental data.

The Unidentified Compound: A Case of a Missing CAS Number

An initial search for the compound designated by CAS number 885267-13-0 in prominent chemical databases and supplier catalogs did not yield a positive identification. This suggests a potential typographical error in the CAS number provided. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, and an incorrect number will not correspond to a specific molecule.

Without the correct chemical identity, it is impossible to procure a relevant Certificate of Analysis or to discuss specific purity standards and potential alternatives for a comparative analysis. The following sections will, therefore, provide a general framework for understanding and evaluating the COA and purity of a research chemical, which can be applied once the correct compound information is available.

Deconstructing the Certificate of Analysis: Your Quality Guarantee

The Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical piece of documentation that should be carefully reviewed before a compound is incorporated into any experimental workflow.

Key Components of a Typical COA:

ParameterDescriptionImportance for Researchers
Identifier Includes the compound name, CAS number, catalog number, and batch/lot number.Ensures you have received the correct product and allows for traceability.
Chemical Structure A 2D or 3D representation of the molecule.Verifies the chemical identity of the compound.
Molecular Formula & Weight The elemental composition and the calculated molecular mass.Essential for preparing solutions of a specific molarity.
Purity Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and expressed as a percentage.A high purity level (often >98% for research-grade compounds) minimizes the risk of impurities interfering with the experiment.
Analytical Data Includes spectra from methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and HPLC.Provides experimental evidence supporting the structure and purity of the compound.
Physical Properties May include appearance, solubility, and melting point.Practical information for handling and storage of the compound.
Storage Conditions Recommended temperature and conditions to maintain stability.Crucial for preserving the integrity of the compound over time.

The Imperative of High Purity in Research

The purity of a research chemical is not merely a quality metric; it is a critical determinant of experimental success. Impurities can have their own biological activity, leading to a variety of issues:

  • Off-Target Effects: An impurity might interact with other biological targets, confounding the interpretation of the primary compound's activity.

  • Inaccurate Potency Measurement: If a significant portion of the material is not the active compound, the calculated potency (e.g., IC50 or EC50) will be incorrect.

  • Lack of Reproducibility: Different batches of a compound with varying impurity profiles can lead to inconsistent results between experiments and laboratories.

For small molecule inhibitors, a purity of ≥98% as determined by a quantitative method like HPLC is generally considered the minimum standard for in vitro research. For in vivo studies, even higher purity may be required.

Experimental Workflow for Purity Verification

Researchers can and should independently verify the purity of critical reagents. A standard workflow for such a verification often involves HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
  • Standard Preparation: Accurately weigh a small amount of the reference standard (a previously validated batch or a certified standard, if available) and the test sample and dissolve in a suitable solvent to a known concentration.

  • Mobile Phase Preparation: Prepare the mobile phase (a mixture of solvents) as per the established analytical method for the compound class.

  • Instrument Setup:

    • Install the appropriate HPLC column.

    • Set the column temperature.

    • Equilibrate the system by running the mobile phase through it until a stable baseline is achieved on the detector.

  • Injection: Inject a defined volume of the standard and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatogram, which shows the detector response over time. The main compound should appear as a major peak at a specific retention time.

  • Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Caption: A typical workflow for verifying compound purity using HPLC.

Conclusion: The Path Forward

While the specific analysis of the compound with CAS 885267-13-0 could not be completed due to the inability to identify the molecule, the principles outlined in this guide provide a robust framework for any researcher working with small molecules. Always demand and critically evaluate the Certificate of Analysis for your research chemicals. For pivotal experiments, consider independent analytical verification of purity. By upholding these standards of scientific integrity, the research community can ensure the generation of reliable and reproducible data, accelerating the pace of discovery and development.

References

For the purpose of this illustrative guide, general resources on chemical analysis and purity standards are referenced. A specific reference list for CAS 885267-13-0 cannot be generated without its proper identification.

  • The Importance of Chemical Purity in Research.
  • A Guide to Understanding a Certificate of Analysis.
  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. (Source: A standard textbook or a reputable online resource on analytical chemistry).

Analytical Differentiation of (6-chloropyridin-3-yl)propan-2-one from Isomeric Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists

Executive Summary

The synthesis of (6-chloropyridin-3-yl)propan-2-one (Target), a critical intermediate in the manufacture of serotonin receptor agonists (e.g., Lorcaserin) and various kinase inhibitors, is frequently plagued by the formation of structural and regioisomers. These impurities arise from non-selective metal-catalyzed couplings (e.g., Heck arylation) or condensation reactions.

Distinguishing the target ketone from its isomers—specifically the conjugated 1-(6-chloropyridin-3-yl)propan-1-one and the regioisomeric (6-chloropyridin-2-yl)propan-2-one —is a persistent challenge due to identical molecular weights (


 g/mol ) and similar polarity. This guide provides a definitive analytical framework using NMR, MS, and HPLC to validate structural integrity.
The Structural Landscape

Before defining the protocols, we must establish the specific structural differences between the target and its "imposters."

CompoundStructure DescriptionKey Feature
Target (A) (6-chloropyridin-3-yl)propan-2-one Unconjugated ketone. Carbonyl is isolated from the ring by a methylene bridge.
Isomer 1 (B) 1-(6-chloropyridin-3-yl)propan-1-one Conjugated ketone (Propiophenone analog). Carbonyl is directly attached to the ring.
Isomer 2 (C) (6-chloropyridin-2-yl)propan-2-one Regioisomer. Side chain is at the ortho position (C2) rather than meta (C3).
Nuclear Magnetic Resonance (NMR) Distinction

NMR is the primary tool for definitive identification. The differentiation relies on the chemical environment of the aliphatic side chain and the coupling patterns of the pyridine ring.

Proton (

H) NMR Analysis

Expert Insight: The "smoking gun" is the aliphatic region. The Target (A) possesses a methylene spacer (


) which appears as a singlet. Isomer 1 (B) lacks this spacer and instead displays a classic ethyl pattern (quartet + triplet).
FeatureTarget (A)Isomer 1 (B)Isomer 2 (C)

-Methylene
Singlet (

ppm)
N/A (Replaced by Carbonyl)Singlet (

ppm) (Deshielded by ring N)
Terminal Methyl Singlet (

ppm)
Triplet (

ppm)
Singlet (

ppm)
Side Chain Pattern Isolated spin system (Singlet/Singlet)Coupled spin system (Quartet/Triplet)Isolated spin system
Aromatic C2-H Singlet/Fine Doublet (Deshielded)Singlet/Fine Doublet (Highly Deshielded by C=O)N/A (Substituted)
Carbon (

C) NMR Analysis
  • Target (A): The carbonyl carbon appears at

    
     ppm (typical aliphatic ketone).
    
  • Isomer 1 (B): The carbonyl carbon is shifted upfield to

    
     ppm due to conjugation with the aromatic ring.
    
Mass Spectrometry (MS) Fragmentation

While molecular ions (


) are identical (

169), the fragmentation pathways under Electron Ionization (EI) or CID (ESI-MS/MS) are distinct due to the stability of the resulting acylium ions.
Fragmentation Logic
  • Target (A): Undergoes

    
    -cleavage to lose the acetyl group (
    
    
    
    43). The charge is retained on the chloropyridyl-methyl fragment (
    
    
    126).
  • Isomer 1 (B): Undergoes

    
    -cleavage to lose the ethyl group (
    
    
    
    29). The charge is retained on the chloropyridyl-carbonyl fragment (
    
    
    140).

Diagnostic Ion Ratio:

  • Presence of dominant

    
     126  indicates Target .
    
  • Presence of dominant

    
     140  indicates Isomer 1 .
    
Visualization: MS Fragmentation Pathways

MS_Fragmentation Target Target (A) (6-Cl-Py)-CH2-C(=O)-CH3 m/z 169 Frag_A1 Fragment A1 [(6-Cl-Py)-CH2]+ m/z 126 Target->Frag_A1 Loss of Acetyl (-43) Frag_A2 Fragment A2 [CH3-C=O]+ m/z 43 Target->Frag_A2 Alpha Cleavage Iso1 Isomer 1 (B) (6-Cl-Py)-C(=O)-CH2-CH3 m/z 169 Frag_B1 Fragment B1 [(6-Cl-Py)-C=O]+ m/z 140 Iso1->Frag_B1 Loss of Ethyl (-29) Frag_B2 Fragment B2 [CH2-CH3]+ m/z 29 Iso1->Frag_B2 Alpha Cleavage

Figure 1: Distinct fragmentation pathways allow for unambiguous identification via MS/MS.

Chromatographic Separation (HPLC Protocol)

Separating pyridine isomers on C18 columns can be difficult due to peak tailing caused by the interaction between the basic pyridine nitrogen and residual silanols.

Expert Recommendation: Use an ion-pairing agent or high pH buffer (if the column is resistant) to suppress silanol activity, or use a specialized "Base-Deactivated" column.

Standardized HPLC Method
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18),

mm,

Mobile Phase A

Ammonium Acetate buffer (pH 9.0) or

TFA in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 90% B over 15 minutes
Flow Rate

Detection UV at 254 nm (Aromatic) and 210 nm (Carbonyl)

Retention Behavior:

  • Target (A): Elutes earlier. The non-conjugated ketone is more polar and has less

    
    -
    
    
    
    interaction with the stationary phase.
  • Isomer 1 (B): Elutes later. The conjugated system is planar, increasing hydrophobicity and interaction with the C18 chain.

Analytical Decision Workflow

The following decision tree provides a logical path for validating the identity of your synthesized ketone.

Decision_Tree Start Crude Product (MW 169.6) H_NMR 1H NMR Analysis (Aliphatic Region) Start->H_NMR Check_Ethyl Ethyl Pattern? (Triplet + Quartet) H_NMR->Check_Ethyl Signals at 1.2 & 2.9 ppm Check_Singlet Two Singlets? (CH2 + CH3) H_NMR->Check_Singlet Signals at 2.2 & 3.7 ppm Iso1_Result Identify: Isomer 1 (Conjugated Ketone) Check_Ethyl->Iso1_Result Check_Aromatic Aromatic Region Coupling Analysis Check_Singlet->Check_Aromatic Target_Result Identify: Target (3-Substituted) Check_Aromatic->Target_Result C2-H Singlet present Iso2_Result Identify: Isomer 2 (2-Substituted) Check_Aromatic->Iso2_Result Pattern differs (ABCD)

Figure 2: Step-by-step logic for distinguishing the target from common isomers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Pyridine NMR shifts).
  • Smith, B. M., et al. (2008). "Discovery and SAR of new 5-HT2C agonists as potential treatments for obesity." Bioorganic & Medicinal Chemistry Letters, 18(9), 2960-2964. Link (Context for Lorcaserin intermediates).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage rules).
  • Dolan, J. W. (2002).[1] "Separation of Basic Compounds." LCGC North America, 20(5). Link (HPLC protocols for pyridines).

Sources

Analytical Mastery: LC-MS/MS vs. GC-MS/MS for the Quantification of Chloropyridine Metabolites (TCPy)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3,5,6-trichloro-2-pyridinol (TCPy) is the principal terminal metabolite of widely used organophosphate and pyridine-based agrochemicals, most notably chlorpyrifos and triclopyr. In human biomonitoring, toxicology, and pharmacokinetic studies, urinary TCPy serves as the gold-standard biomarker for exposure[1][2].

However, quantifying TCPy presents a distinct analytical challenge. It is a highly polar, low-molecular-weight compound (MW 198.4 g/mol ) that is excreted almost entirely as glucuronide and sulfate conjugates[2]. To achieve sub-ng/mL detection limits in complex biological matrices, researchers must design rigorous sample preparation workflows paired with highly selective detection platforms.

Platform Comparison: The Causality Behind the Choice

Historically, Gas Chromatography-Mass Spectrometry (GC-MS/MS) was the method of choice. Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has largely superseded it. As an Application Scientist, I evaluate platforms not just on theoretical sensitivity, but on workflow robustness, throughput, and artifact reduction.

  • GC-MS/MS (The Derivatization Bottleneck): Because TCPy is polar and non-volatile, GC-MS requires chemical derivatization (typically using MTBSTFA to form a t-butyldimethylsilyl derivative)[3]. While this yields excellent sensitivity (LODs ~0.05 ng/mL)[2], derivatization is time-consuming, moisture-sensitive, and prone to matrix interferences. Crucially, the high temperatures in the GC inlet can cause residual chlorpyrifos-oxon to thermally degrade into artifactual TCPy, artificially inflating quantitative results[3].

  • LC-MS/MS (The Direct Ionization Advantage): LC-MS/MS bypasses derivatization entirely. The structural causality for its success lies in the hydroxyl group on the pyridine ring. In an alkaline or neutral mobile phase, this group readily deprotonates, making TCPy exceptionally responsive to Electrospray Ionization in negative mode (ESI-)[1]. Modern Ultra-Fast LC (UFLC-MS/MS) systems combined with Triple Quadrupole (QqQ) mass analyzers operating in Multiple Reaction Monitoring (MRM) mode can achieve LODs as low as 0.0038 to 0.06 ng/mL[4][5].

  • High-Resolution Mass Spectrometry (LC-HRMS): Platforms like Q-TOF offer exact mass capabilities for non-targeted screening of unknown chloropyridine derivatives. However, for the absolute quantification of TCPy at ultra-trace levels in complex urine matrices, the duty cycle and targeted ion filtering of a QqQ MRM approach remain superior.

Quantitative Performance Comparison

The following table synthesizes validated performance metrics across different analytical platforms for TCPy in human urine. All units have been standardized to ng/mL (equivalent to µg/L) for objective comparison.

Analytical PlatformIonization ModeRequired Sample PrepLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Dynamic Range
UFLC-MS/MS ESI (Negative)SPE or Dilution0.004 - 0.06 ng/mL0.1 - 0.21 ng/mL0.1 - 200 ng/mL
LC-MS/MS (QqQ) ESI (Negative)Hydrolysis + LLE0.41 ng/mL0.5 - 1.0 ng/mL0.5 - 500 ng/mL
GC-MS/MS EI / NCIHydrolysis + Derivatization0.05 ng/mL0.1 - 1.0 ng/mL2.0 - 100 ng/mL

(Data synthesized from recent validation studies and application notes[1][2][4][5])

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, a quantitative protocol must be a self-validating system. This is achieved by incorporating stable isotope-labeled internal standards (e.g., ¹³C₂,¹⁵N-TCPy) at the very beginning of the workflow. This corrects for both physical extraction losses and matrix-induced ion suppression during MS analysis[1][3].

Step 1: Deconjugation (Enzymatic Hydrolysis)

  • Procedure: Aliquot 1.0 mL of human urine. Immediately spike with 10 µL of ¹³C₂,¹⁵N-TCPy internal standard (100 ng/mL). Add 1 mL of sodium acetate buffer (pH 5.2) and 10 µL of β-glucuronidase/arylsulfatase enzyme. Incubate at 37°C for 2 hours[2].

  • Causality: TCPy does not exist as a free molecule in urine; it is conjugated to increase water solubility for excretion. Enzymatic hydrolysis is preferred over acid hydrolysis because strong acids can degrade the pyridine ring and artificially alter the sample matrix.

Step 2: Matrix Cleanup (Liquid-Liquid Extraction - LLE)

  • Procedure: Add 5 mL of a dichloromethane-ethyl acetate mixture (20:80, v/v) to the hydrolyzed sample. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes[1]. Transfer the upper organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Causality: Urine contains high concentrations of urea and salts that cause severe ion suppression in ESI. The specific polarity of the 20:80 DCM/EtOAc blend selectively partitions the moderately polar TCPy into the organic phase while leaving ionic salts trapped in the aqueous waste[1].

Step 3: UPLC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient mobile phase of Water (A) and Methanol (B), both containing 5 mM ammonium acetate.

    • Causality: While many LC methods default to using 0.1% formic acid, acidic modifiers suppress negative ionization. Using a neutral buffer like ammonium acetate strongly promotes the deprotonation of the TCPy hydroxyl group, maximizing the [M-H]⁻ yield[6].

  • Mass Spectrometry: Operate the QqQ in ESI negative mode.

    • Target MRM Transition: m/z 196.0 → 160.0 (Collision Energy: 15V)[1]. (Represents the loss of HCl).

    • Qualifier MRM Transition: m/z 198.0 → 162.0. (Used to verify the characteristic ³⁵Cl/³⁷Cl isotopic ratio of the trichlorinated ring, ensuring peak purity).

    • Internal Standard MRM: m/z 199.0 → 164.0[1].

Workflow Visualization

TCPy_Workflow Chlorpyrifos Chlorpyrifos Exposure Metabolism Hepatic Metabolism (Desulfuration & Hydrolysis) Chlorpyrifos->Metabolism Conjugates TCPy-Glucuronide/Sulfate (Urine Excretion) Metabolism->Conjugates SamplePrep Sample Preparation (Enzymatic Hydrolysis & LLE) Conjugates->SamplePrep LCMS LC-MS/MS Analysis (ESI- Negative Mode) SamplePrep->LCMS Data Quantification (MRM m/z 196 -> 160) LCMS->Data

Caption: Biological and analytical workflow for TCPy from exposure to LC-MS/MS quantification.

References

  • Larose J, et al. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere (2023).[Link]

  • Khemthong P, et al. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics / MDPI (2023).[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-pyridin-3-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
(6-Chloro-pyridin-3-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.